AZ0108
Description
Properties
Molecular Formula |
C24H20F4N6O2 |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
4-[[3-[(6S)-3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H20F4N6O2/c1-13-11-34-18(29-32-22(34)23(2,25)26)12-33(13)21(36)14-6-5-7-15(10-14)24(27,28)19-16-8-3-4-9-17(16)20(35)31-30-19/h3-10,13H,11-12H2,1-2H3,(H,31,35)/t13-/m0/s1 |
InChI Key |
NWGMIELHSCQGOG-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@H]1CN2C(=NN=C2C(C)(F)F)CN1C(=O)C3=CC(=CC=C3)C(C4=NNC(=O)C5=CC=CC=C54)(F)F |
Canonical SMILES |
CC1CN2C(=NN=C2C(C)(F)F)CN1C(=O)C3=CC(=CC=C3)C(C4=NNC(=O)C5=CC=CC=C54)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
AZ0108: A Technical Guide to the Inhibition of PARP1, PARP2, and PARP6
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of AZ0108, a potent, orally bioavailable phthalazinone inhibitor targeting Poly (ADP-ribose) Polymerase (PARP) enzymes, specifically PARP1, PARP2, and PARP6. This compound serves as a critical tool for investigating the biological consequences of inhibiting these specific PARP family members, particularly in the context of oncology and cell cycle regulation.
Quantitative Inhibition Profile of this compound
This compound demonstrates high potency against PARP1 and PARP2, with significant activity against PARP6. It exhibits over 100-fold selectivity against other PARP family members like PARP3 and the tankyrases, TNKS1 and TNKS2.[1] This selectivity makes it a valuable chemical probe for elucidating the distinct and overlapping functions of these enzymes.
Table 1: In Vitro Inhibitory Potency of this compound against PARP Family Enzymes
| Target Enzyme | IC50 Value | Reference(s) |
| PARP1 | <30 nM | [1][2][3] |
| PARP2 | <30 nM | [1][2] |
| PARP6 | 83 nM | [1][2] |
| PARP3 | 2.8 µM | [2][3] |
| TNKS1 (PARP5a) | 3.2 µM | [2] |
| TNKS2 (PARP5b) | >3 µM | [2][3] |
Core Mechanism of Action: Centrosome Clustering Inhibition
A primary reported mechanism of action for this compound is the inhibition of centrosome clustering.[2][4] Cancer cells frequently possess supernumerary centrosomes, which can lead to multipolar spindle formation and subsequent apoptosis during mitosis. To evade this fate, cancer cells cluster these extra centrosomes into a bipolar array. This compound disrupts this protective mechanism, leading to a multipolar spindle phenotype and inducing cytotoxicity in cancer cells.[4][5][6] This effect is observed with an EC50 of 53 nM in HeLa cells and is proposed to be mediated through the inhibition of PARP6.[2][5]
Caption: Proposed mechanism of this compound-induced cytotoxicity in cancer cells.
Relevant Signaling Pathways
This compound's targets—PARP1, PARP2, and PARP6—are integral components of distinct and overlapping cellular signaling pathways. Understanding these pathways is crucial for interpreting the full spectrum of this compound's biological effects.
PARP1 and PARP2 in DNA Damage Response (DDR)
PARP1 and PARP2 are well-characterized as first responders to DNA damage, particularly single-strand breaks (SSBs).[7][8] Upon detecting a break, they catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation acts as a scaffold to recruit DNA repair machinery.[9][10][11] While both are activated by DNA breaks, PARP2 is noted to be selectively activated by 5' phosphorylated nicks.[11]
Caption: Role of PARP1/2 in the DNA Single-Strand Break Repair pathway.
In addition to their roles in SSB repair, both PARP1 and PARP2 are involved in the complex process of double-strand break repair (DSBR), influencing the choice between pathways like homologous recombination (HR) and non-homologous end-joining (NHEJ).[12][13] PARP2, in particular, has been shown to direct DSBs toward resection-dependent repair pathways by limiting the accumulation of the repair barrier factor 53BP1 at damage sites.[13]
PARP6 in Wnt/β-catenin Signaling
Recent studies have identified PARP6 as a tumor suppressor in hepatocellular carcinoma (HCC).[14] PARP6 exerts this function by targeting the X-ray repair cross-complementing protein 6 (XRCC6) for degradation. The degradation of XRCC6 subsequently inhibits the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer that promotes proliferation and metastasis.[14][15]
Caption: PARP6-mediated regulation of the Wnt/β-catenin signaling axis.
Experimental Protocols
The following sections describe generalized methodologies for assays used to characterize PARP inhibitors like this compound.
In Vitro PARP Enzyme Inhibition Assay (Biochemical)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified PARP enzyme. It is based on protocols from commercial assay kits, such as those from BPS Bioscience, which were used in the characterization of this compound.[3]
Caption: Workflow for a typical in vitro PARP inhibition assay.
Methodology:
-
Substrate Coating: A 96-well plate is coated with a histone substrate, which will be the target for ADP-ribosylation.
-
Reagent Addition: Purified recombinant PARP enzyme (e.g., PARP1, PARP2, or PARP6) is added to the wells along with biotinylated NAD+, the co-factor for the PARylation reaction.
-
Inhibitor Treatment: this compound is added in a series of dilutions to different wells to determine a dose-response curve. Control wells receive a vehicle (e.g., DMSO).
-
Enzymatic Reaction: The plate is incubated to allow the PARP enzyme to transfer biotinylated ADP-ribose from NAD+ onto the histone substrate.
-
Detection: The plate is washed, and a streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains. A chemiluminescent or colorimetric HRP substrate is then added.
-
Signal Measurement: The signal, which is proportional to PARP activity, is measured using a plate reader.
-
IC50 Calculation: The signal intensity is plotted against the inhibitor concentration, and the IC50 value (the concentration at which 50% of enzyme activity is inhibited) is calculated.
Cell-Based Centrosome Clustering Assay
This protocol describes a high-content screening method to quantify the multipolar spindle (MPS) phenotype induced by inhibitors like this compound in cancer cells.
Methodology:
-
Cell Culture: HeLa or other suitable cancer cells known to have supernumerary centrosomes are cultured in multi-well plates.[4]
-
Inhibitor Treatment: Cells are treated with various concentrations of this compound or control compounds for a defined period (e.g., 48-72 hours) to allow progression through mitosis.[6]
-
Immunofluorescence Staining: Cells are fixed and permeabilized. They are then stained with specific antibodies to visualize key mitotic structures:
-
Imaging: Plates are imaged using a high-content automated microscope.
-
Image Analysis: Specialized software is used to quantify the number of cells exhibiting a multipolar spindle phenotype, defined as mitotic cells with more than two distinct centrosomes.[6] The percentage of cells with the MPS phenotype is calculated for each inhibitor concentration to determine the EC50.
References
- 1. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PARP1 - Wikipedia [en.wikipedia.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Multifactorial Role of PARP-1 in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. PARP6 suppresses the proliferation and metastasis of hepatocellular carcinoma by degrading XRCC6 to regulate the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
The Role of AZ0108 in Preventing Centrosome Clustering: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells are frequently characterized by the presence of supernumerary centrosomes, a feature that can lead to mitotic catastrophe and cell death. To circumvent this, cancer cells have evolved a mechanism known as centrosome clustering, where multiple centrosomes are gathered into two functional spindle poles, enabling a pseudobipolar mitosis. The inhibition of this clustering process represents a promising therapeutic strategy to selectively target and eliminate cancer cells. AZ0108, a potent and orally bioavailable phthalazinone-based inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, has emerged as a key molecule in this therapeutic approach. This technical guide provides an in-depth overview of the role of this compound in preventing centrosome clustering, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Introduction to Centrosome Clustering and the Therapeutic Potential of its Inhibition
Normal cells possess two centrosomes that orchestrate the formation of a bipolar mitotic spindle, ensuring accurate chromosome segregation. In contrast, many cancer cells exhibit centrosome amplification, a condition that should lead to multipolar spindles and, consequently, aneuploidy and cell death. However, these cells often survive by clustering their extra centrosomes into two poles, thus maintaining a semblance of bipolar division.[1] This dependency on centrosome clustering presents a unique vulnerability in cancer cells that can be exploited for therapeutic intervention. Pharmacological agents that disrupt this clustering mechanism can induce multipolar spindle formation, leading to mitotic catastrophe and selective death of cancer cells, while sparing normal cells with a normal centrosome count.
This compound: A Potent Inhibitor of Centrosome Clustering
This compound is a small molecule inhibitor that has been identified as a potent agent for preventing centrosome clustering.[2] It belongs to the phthalazinone class of compounds and was discovered through high-content screening of a library of PARP inhibitors.[2]
Mechanism of Action
This compound functions as an inhibitor of several members of the PARP enzyme family, with high potency against PARP1, PARP2, and PARP6.[2][3] The prevention of centrosome clustering is primarily attributed to its inhibition of PARP6.[3] PARP6 is a mono-ADP-ribosyltransferase that has been implicated in maintaining centrosome integrity during mitosis.[3]
The proposed signaling pathway involves the checkpoint kinase 1 (Chk1). PARP6 is thought to regulate the activity of Chk1 at the centrosomes.[3] Inhibition of PARP6 by this compound leads to an increase in the phosphorylation of Chk1 at Serine 345 and its accumulation at the centrosomes.[3] This alteration in Chk1 activity is believed to disrupt the normal processes that govern centrosome cohesion and clustering, ultimately leading to a multipolar spindle phenotype in cells with supernumerary centrosomes.[3]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the enzymatic and cellular activity of this compound.
Table 1: Enzymatic Inhibition of PARP Isoforms by this compound [4][5]
| PARP Isoform | IC50 (nM) |
| PARP1 | <30 |
| PARP2 | <30 |
| PARP3 | 2800 |
| PARP6 | 83 |
| TNKS1 | 3200 |
| TNKS2 | >3000 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines [4][6]
| Cell Line | Cancer Type | Endpoint | Value (µM) |
| HeLa | Cervical Cancer | Centrosome Declustering (EC50) | 0.083 |
| OCI-LY-19 | Lymphoma | Growth Inhibition (GI50) | 0.017 |
| Various Breast Cancer Cell Lines | Breast Cancer | Growth Inhibition (GI50) | 0.03 - >5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in preventing centrosome clustering.
High-Content Screening for Inhibitors of Centrosome Clustering
This protocol is adapted from methodologies used to identify compounds that induce a multipolar spindle phenotype.[2][7]
Objective: To identify small molecules that prevent centrosome clustering in cancer cells with supernumerary centrosomes.
Materials:
-
Cancer cell line with supernumerary centrosomes (e.g., BT-549, HeLa)
-
384-well microplates
-
Compound library (including this compound as a positive control)
-
Primary antibodies: anti-γ-tubulin (for centrosomes), anti-α-tubulin (for spindles)
-
Secondary antibodies conjugated to fluorescent dyes
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Add compounds from the library to the wells at a desired final concentration. Include appropriate vehicle controls and a positive control (e.g., a known centrosome declustering agent). Incubate for a duration sufficient to allow cells to enter mitosis (e.g., 24-48 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against γ-tubulin and α-tubulin.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well.
-
Image Analysis: Use automated image analysis software to identify mitotic cells and quantify the number of centrosomes and spindle poles. Classify cells as having a bipolar or multipolar spindle phenotype.
-
Hit Identification: Identify compounds that significantly increase the percentage of mitotic cells with a multipolar spindle phenotype compared to the vehicle control.
PARP Enzyme Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against PARP enzymes.
Objective: To measure the IC50 values of this compound against different PARP isoforms.
Materials:
-
Recombinant human PARP enzymes (PARP1, PARP2, PARP6, etc.)
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
96-well plates
-
This compound and other test compounds
-
Plate reader
Procedure:
-
Coat Plates: Coat 96-well plates with Histone H1 and incubate overnight.
-
Blocking: Wash the plates and block with a suitable blocking buffer.
-
Enzyme Reaction:
-
Add the PARP enzyme to each well.
-
Add serial dilutions of this compound or other test compounds.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow for the PARylation reaction to occur.
-
-
Detection:
-
Wash the plates to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plates again.
-
Add the HRP substrate and measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Apoptosis Assays
These protocols are used to assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
Objective: To determine the GI50 (growth inhibition) and induce apoptosis in cancer cell lines treated with this compound.
Cell Viability (MTT/MTS Assay):
-
Seed cancer cells in 96-well plates.
-
Treat with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with this compound at various concentrations.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Preventing Centrosome Clustering
Caption: this compound inhibits PARP6, leading to increased Chk1 phosphorylation and disruption of centrosome clustering.
Experimental Workflow for High-Content Screening
Caption: Workflow for identifying inhibitors of centrosome clustering using high-content screening.
Conclusion
This compound represents a promising therapeutic agent that selectively targets a key vulnerability of many cancer cells: their reliance on centrosome clustering for survival. By inhibiting PARP6 and disrupting the Chk1 signaling pathway, this compound effectively induces multipolar spindle formation and subsequent mitotic catastrophe in cancer cells with supernumerary centrosomes. The data presented in this guide underscore the potency and selectivity of this compound, and the detailed experimental protocols provide a framework for further research and development in this area. The continued investigation of this compound and similar compounds holds significant potential for the development of novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PARP6 inhibition as a strategy to exploit centrosome clustering in cancer cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel in vitro high-content imaging assay for the prediction of drug-induced lung toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ0108: A Novel PARP Inhibitor Inducing Multipolar Spindle Formation in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZ0108 is an orally bioavailable phthalazinone-based inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1][2] Initially identified through a phenotypic screen for compounds that induce a multipolar spindle phenotype, this compound has emerged as a promising agent in cancer research due to its ability to block centrosome clustering, a process frequently exploited by cancer cells with supernumerary centrosomes to ensure bipolar cell division and survival.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and the key signaling pathways involved in this compound-induced multipolar spindle formation.
Core Mechanism of Action: Inhibition of Centrosome Clustering via PARP6 Inhibition
Cancer cells often exhibit an increased number of centrosomes, a condition known as centrosome amplification. To avoid the catastrophic consequences of multipolar divisions, these cells cluster their extra centrosomes into two functional poles, enabling a pseudo-bipolar mitosis.[3] this compound disrupts this survival mechanism by inhibiting the enzymatic activity of PARP6.[4][5]
The primary mechanism involves the direct interaction of PARP6 with Checkpoint Kinase 1 (Chk1), a key regulator of the cell cycle.[3][4] PARP6 mono-ADP-ribosylates Chk1, and this modification is crucial for maintaining mitotic integrity. By inhibiting PARP6, this compound prevents the proper modification of Chk1, leading to an upregulation of phosphorylated Chk1 at serine 345 (p-S345 Chk1).[3][4] This alteration in Chk1 activity disrupts the signaling cascade that governs centrosome cohesion, resulting in the failure of centrosome clustering and the formation of multipolar spindles during mitosis.[4][5] This ultimately leads to mitotic catastrophe and apoptotic cell death in cancer cells.[4]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, including measurements of its inhibitory concentration (IC50) against different PARP enzymes, its effective concentration (EC50) for inducing multipolar spindles, and its growth inhibition (GI50) in a range of cancer cell lines.
Table 1: Inhibitory Activity of this compound against PARP Enzymes
| PARP Enzyme | IC50 (nM) |
| PARP1 | <30 |
| PARP2 | <30 |
| PARP6 | 83 |
Data sourced from Johannes JW, et al. (2015).[2]
Table 2: Potency of this compound in Inducing Multipolar Spindle (MPS) Formation
| Cell Line | EC50 for MPS Induction (nM) |
| HeLa | 83 |
Data sourced from Johannes JW, et al. (2015).[2]
Table 3: Growth Inhibition (GI50) of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | GI50 (µM) |
| HCC1806 | Basal-like | 0.03 |
| MDA-MB-468 | Basal-like | 0.05 |
| HCC1937 | Basal-like | 0.1 |
| BT-549 | Basal-like | 0.2 |
| SUM-149PT | Basal-like | 0.3 |
| MDA-MB-231 | Basal-like | >10 |
| BT-474 | Luminal | 0.5 |
| T-47D | Luminal | 1 |
| MCF7 | Luminal | >10 |
| SK-BR-3 | HER2+ | >10 |
Data compiled from Wang Z, et al. (2018).[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Immunofluorescence Staining for Multipolar Spindle Analysis
Objective: To visualize and quantify the formation of multipolar spindles in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HCC1806)
-
Glass coverslips
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-pericentrin (centrosome marker)
-
Mouse anti-Cyclin B1 (mitotic marker)
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 594-conjugated goat anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24-48 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Mitotic cells are identified by Cyclin B1 staining and condensed chromatin (DAPI). Centrosomes are visualized by pericentrin staining. Cells with more than two pericentrin-positive poles are scored as having multipolar spindles.
Cell Proliferation (GI50) Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete growth medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the log of the drug concentration and determine the GI50 value using non-linear regression analysis.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Multipolar Spindle Formation
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of PARP6 Triggers Multipolar Spindle Formation and Elicits Therapeutic Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
AZ0108: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of AZ0108, a potent and orally bioavailable inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. This compound has garnered interest within the oncology research community for its unique activity in blocking centrosome clustering, a process critical for the survival of many cancer cells. This document details the quantitative data associated with this compound's activity, outlines the experimental protocols for its synthesis and evaluation, and visualizes the key pathways and workflows involved in its development.
Executive Summary
This compound is a novel phthalazinone-based small molecule that selectively inhibits PARP1, PARP2, and PARP6.[1][2][3] Its discovery stemmed from a phenotypic screen designed to identify compounds that induce a multi-polar spindle phenotype in cancer cells, a characteristic indicative of centrosome declustering.[1] This mechanism of action is of significant therapeutic interest as cancer cells, unlike normal cells, often possess an abnormal number of centrosomes and rely on clustering these into two poles to ensure successful cell division.[1] By inhibiting this process, this compound can selectively induce mitotic catastrophe and cell death in cancer cells. The compound has demonstrated potent enzymatic and cellular activity and exhibits favorable in vivo pharmacokinetic properties in preclinical models.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its inhibitory potency against various PARP enzymes and its cellular activity.
Table 1: In Vitro Enzymatic Activity of this compound
| Target | IC50 (µM) |
| PARP1 | <0.03[2] |
| PARP2 | <0.03[2] |
| PARP3 | 2.8 |
| PARP6 | 0.083[2] |
| TNKS1 | 3.2 |
| TNKS2 | >3 |
Table 2: Cellular and In Vivo Activity of this compound
| Assay | Metric | Value (µM) | Cell Line |
| Centrosome Clustering Inhibition | EC50 | 0.053 | HeLa |
| Cytotoxicity | GI50 | 0.017 | OCI-LY-19 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key experiments used to characterize its activity.
Representative Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is proprietary to AstraZeneca, a representative synthesis can be inferred from the general procedures for creating phthalazinone-based PARP inhibitors. The synthesis of the phthalazinone core typically involves the condensation of a hydrazine derivative with a 2-carboxybenzaldehyde or a related precursor. The following is a representative, multi-step protocol.
Step 1: Formation of the Phthalazinone Core
-
A solution of 2-formylbenzoic acid and a suitable hydrazine derivative are dissolved in a solvent such as ethanol or acetic acid.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration, washed with a cold solvent, and dried to yield the phthalazinone core structure.
Step 2: Functionalization of the Phthalazinone Core
-
The phthalazinone core is then subjected to a series of reactions to introduce the necessary functional groups. This may involve reactions such as Negishi coupling to attach aromatic or heterocyclic moieties.
-
For instance, a halogenated phthalazinone intermediate can be coupled with an organozinc reagent in the presence of a palladium catalyst.
-
The reaction is carried out under an inert atmosphere in a suitable solvent like THF or DMF.
-
The reaction progress is monitored by TLC or LC-MS.
Step 3: Final Assembly and Purification
-
The final fragments of the molecule are introduced through standard organic chemistry transformations, such as amide bond formation or alkylation reactions.
-
Once the synthesis is complete, the crude product is purified. Common purification techniques include recrystallization or column chromatography on silica gel to yield the final, pure this compound compound.
-
The structure of the synthesized this compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]
High-Content Screening for Centrosome Clustering Inhibitors
The discovery of this compound was enabled by a high-content phenotypic screen. The following is a representative protocol for such an assay.
-
Cell Seeding: HeLa cells, or another suitable cancer cell line with supernumerary centrosomes, are seeded into 96-well or 384-well microplates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a library of small molecules at a fixed concentration for a duration that allows for entry into mitosis (typically 18-24 hours).
-
Cell Fixation and Staining: Following treatment, the cells are fixed with a solution of 4% paraformaldehyde in PBS. After fixation, the cells are permeabilized with a detergent like Triton X-100. To visualize the cellular components, the cells are stained with specific fluorescent dyes. For example, DAPI is used to stain the nuclei, an antibody against γ-tubulin is used to label centrosomes, and an antibody against α-tubulin is used to visualize the mitotic spindles.
-
Automated Microscopy: The stained plates are then imaged using an automated high-content imaging system. Multiple images are captured from each well to ensure statistical significance.
-
Image Analysis: Specialized image analysis software is used to automatically identify mitotic cells and quantify the number of centrosomes and spindle poles in each. A multi-polar phenotype, indicative of centrosome declustering, is scored.
-
Hit Identification: Compounds that induce a statistically significant increase in the percentage of cells with a multi-polar phenotype are identified as "hits". These hits are then subjected to further validation and characterization.
PARP Enzyme Inhibition Assay
The inhibitory activity of this compound against PARP enzymes was likely determined using a biochemical assay, such as those available from BPS Bioscience. A representative protocol for a chemiluminescent PARP assay is as follows:
-
Plate Preparation: A 96-well plate is coated with histone proteins, which serve as the substrate for the PARP enzyme.
-
Enzyme Reaction: The test compound (this compound) at various concentrations is added to the wells, followed by the PARP enzyme (e.g., PARP1) and biotin-labeled NAD+. The plate is then incubated to allow the enzymatic reaction to proceed.
-
Detection: After the incubation period, a solution containing streptavidin-HRP (Horseradish Peroxidase) is added to the wells. The streptavidin-HRP binds to the biotinylated ADP-ribose chains that have been added to the histones by the PARP enzyme.
-
Signal Generation: A chemiluminescent HRP substrate is added to the wells. The HRP enzyme catalyzes the breakdown of the substrate, producing light.
-
Data Analysis: The intensity of the chemiluminescent signal is measured using a luminometer. The signal is inversely proportional to the inhibitory activity of the compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.
Cell Viability (Crystal Violet) Assay
The cytotoxic effects of this compound on cancer cell lines can be assessed using a crystal violet assay.
-
Cell Seeding: OCI-LY-19 cells, or another cancer cell line of interest, are seeded in a 96-well plate and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
Staining: After the treatment period, the culture medium is removed, and the cells are washed with PBS. A 0.5% crystal violet solution in methanol is then added to each well, and the plate is incubated at room temperature for 20 minutes. Crystal violet stains the DNA and proteins of adherent, viable cells.
-
Washing and Solubilization: The staining solution is removed, and the plate is washed with water to remove excess stain. The plate is then allowed to air dry. Once dry, a solubilization solution (e.g., 10% acetic acid) is added to each well to dissolve the stain.
-
Absorbance Measurement: The absorbance of the solubilized stain is measured using a plate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Visualizations
The following diagrams illustrate the key concepts related to this compound's mechanism of action and discovery.
Caption: Discovery workflow for this compound.
Caption: Mechanism of action of this compound.
References
AZ0108: A Selective PARP Inhibitor Targeting Centrosome Clustering
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AZ0108 is a potent and orally bioavailable phthalazinone-based inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. It exhibits high selectivity for PARP1, PARP2, and particularly PARP6. The primary mechanism of action of this compound relevant to its anti-cancer properties is the induction of multipolar spindle formation in cancer cells by inhibiting centrosome clustering, a process critically dependent on PARP6 activity. This guide provides a comprehensive overview of the technical details of this compound, including its selectivity profile, mechanism of action, relevant experimental protocols, and the key signaling pathways it modulates.
Quantitative Data Presentation
The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against PARP Enzymes [1]
| PARP Enzyme | IC50 (µM) |
| PARP1 | <0.03 |
| PARP2 | <0.03 |
| PARP3 | 2.8 |
| PARP6 | 0.083 |
| TNKS1 | 3.2 |
| TNKS2 | >3 |
Table 2: Cellular Activity of this compound [1]
| Cellular Effect | Cell Line | EC50 / GI50 (µM) |
| Prevention of Centrosome Clustering | HeLa | 0.053 (EC50) |
| Cytotoxicity | OCI-LY-19 | 0.017 (GI50) |
Mechanism of Action
This compound is an NAD+ competitive inhibitor of PARP enzymes[2]. Its unique anti-cancer activity stems from its ability to induce a multipolar spindle phenotype in cancer cells that have supernumerary centrosomes. This is achieved through the inhibition of centrosome clustering, a mechanism that cancer cells use to manage extra centrosomes and ensure bipolar cell division. The key target in this process is PARP6. Inhibition of PARP6 by this compound leads to the hyperphosphorylation of Checkpoint Kinase 1 (Chk1) at the S345 position, a critical event in the disruption of normal mitotic progression.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
AZ0108: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ0108 is a potent and orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1] It was identified through a phenotypic screen for compounds that induce a multi-polar spindle phenotype, a characteristic indicative of centrosome declustering.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, with a focus on its role in DNA damage repair pathways and the induction of mitotic catastrophe in cancer cells.
Chemical Structure and Properties
This compound, with the systematic name (S)-4-((3-(3-(1,1-difluoroethyl)-6-methyl-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine-7-carbonyl)phenyl)difluoromethyl)phthalazin-1(2H)-one, is a phthalazinone derivative.[3] Its structure is characterized by a central phthalazinone core, a feature common to many PARP inhibitors.
| Property | Value | Reference |
| Molecular Formula | C24H20F4N6O2 | [3] |
| Molecular Weight | 500.45 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
| Solubility | 10 mM in DMSO | [4] |
| SMILES | O=C1NN=C(C2=CC=CC=C21)C(F)(F)C3=CC=CC(C(N4--INVALID-LINK--CN5C(C4)=NN=C5C(F)(F)C)=O)=C3 | [3] |
| CAS Number | 1825345-52-5 | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its primary pharmacological effect through the competitive inhibition of PARP enzymes, particularly PARP1 and PARP2, by binding to the NAD+ binding site in their catalytic domains.[5] This inhibition has two major downstream consequences: disruption of DNA repair and induction of centrosome declustering, leading to mitotic catastrophe and cell death, particularly in cancer cells with underlying DNA repair deficiencies.
PARP Inhibition and Synthetic Lethality
The primary mechanism of action for PARP inhibitors like this compound is the induction of "synthetic lethality" in cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2.
Caption: PARP Inhibition and Synthetic Lethality Pathway.
In normal cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, a process in which PARP1 plays a crucial role by detecting the damage and recruiting other repair proteins.[4] When PARP is inhibited by this compound, these SSBs are not efficiently repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cells with a functional HR pathway, these DSBs can be accurately repaired, and the cells survive. However, in cancer cells with deficient HR, the repair of these DSBs relies on the error-prone non-homologous end joining (NHEJ) pathway, leading to genomic instability and ultimately, apoptotic cell death.
Centrosome Declustering and Mitotic Catastrophe
A key and distinguishing feature of this compound is its ability to induce a multipolar spindle phenotype by blocking centrosome clustering.[2] Many cancer cells have an abnormal number of centrosomes (centrosome amplification), which should lead to multipolar mitoses and cell death. However, these cells often survive by clustering their extra centrosomes at two poles, enabling a pseudo-bipolar mitosis.
Caption: Centrosome Declustering Pathway.
This compound, through its inhibition of PARP enzymes including PARP6, interferes with the molecular machinery responsible for centrosome clustering.[1] This forces cells with supernumerary centrosomes to form multipolar spindles during mitosis, leading to improper chromosome segregation, mitotic catastrophe, and ultimately, cell death. This mechanism provides a therapeutic window to selectively target cancer cells with centrosome amplification.
Experimental Protocols
PARP Enzyme Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against PARP enzymes using a chemiluminescent assay format.
Materials:
-
Recombinant human PARP1, PARP2, or PARP6 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
This compound stock solution (in DMSO)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection capability
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the histone-coated wells.
-
Add 25 µL of diluted PARP enzyme to each well.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
High-Content Screening for Multipolar Spindle Phenotype
This protocol outlines a high-content imaging-based screen to identify compounds that induce a multipolar spindle phenotype, similar to the one used to discover this compound.
Materials:
-
HeLa cells (or another suitable cancer cell line)
-
96-well or 384-well clear-bottom imaging plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules) and anti-pericentrin (for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
High-content imaging system and analysis software
Procedure:
-
Seed HeLa cells into imaging plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound or control compounds for 24-48 hours.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with primary antibodies against α-tubulin and pericentrin overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system, capturing multiple fields per well.
-
Analyze the images using automated image analysis software to identify and quantify the percentage of cells with a multipolar spindle phenotype (more than two centrosomal poles).
Conclusion
This compound is a promising PARP inhibitor with a dual mechanism of action that includes the induction of synthetic lethality in HR-deficient tumors and the promotion of mitotic catastrophe in cells with centrosome amplification. Its well-defined chemical structure and properties, combined with a growing understanding of its impact on key signaling pathways, make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided herein offer a foundation for researchers to investigate the activity and cellular effects of this compound and similar compounds.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. A method of quantifying centrosomes at the single-cell level in human normal and cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PARP assay [assay-protocol.com]
- 5. Centrosome Clustering Is a Tumor-selective Target for the Improvement of Radiotherapy in Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Understanding the Pharmacokinetics of Oral AZ0108: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ0108 is an orally bioavailable phthalazinone-based inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1][] Its mechanism of action involves the disruption of DNA repair processes in cancer cells, leading to synthetic lethality, particularly in tumors with existing DNA repair deficiencies. The development of an oral formulation of a PARP inhibitor like this compound necessitates a thorough understanding of its pharmacokinetic profile to ensure optimal therapeutic exposure and patient safety. This technical guide provides an in-depth overview of the core principles and methodologies involved in characterizing the pharmacokinetics of an oral agent such as this compound, drawing upon established practices in preclinical drug development for similar oncology compounds.
While specific pharmacokinetic data for this compound is not publicly available, this document will outline the typical experimental protocols and data analyses that would be conducted to assess its absorption, distribution, metabolism, and excretion (ADME).
Core Concepts in Oral Pharmacokinetics
The journey of an orally administered drug like this compound from ingestion to elimination is a complex process governed by several physiological factors. A comprehensive pharmacokinetic assessment aims to quantify the rate and extent of these processes.
Absorption
Following oral administration, a drug must dissolve in the gastrointestinal fluids and then permeate the intestinal epithelium to enter the bloodstream. Factors influencing absorption include the drug's physicochemical properties (e.g., solubility, permeability), formulation, and the physiological environment of the gastrointestinal tract.
Distribution
Once in the systemic circulation, the drug is distributed to various tissues and organs. The extent of distribution is influenced by factors such as blood flow, plasma protein binding, and the drug's affinity for specific tissues. For an oncology drug like this compound, achieving sufficient concentration at the tumor site is critical for efficacy.
Metabolism
The body's metabolic processes, primarily in the liver, chemically modify the drug, often to facilitate its excretion. The cytochrome P450 (CYP) enzyme system plays a major role in the metabolism of many small molecule drugs. Understanding the metabolic pathways of this compound is crucial to identify potential drug-drug interactions.
Excretion
The drug and its metabolites are ultimately eliminated from the body, typically via the kidneys (in urine) or the liver (in bile and feces). The rate of excretion determines the drug's half-life and, consequently, the dosing frequency.
Preclinical Pharmacokinetic Evaluation: Experimental Protocols
Preclinical pharmacokinetic studies are essential to predict the behavior of a new drug in humans. These studies are typically conducted in animal models, such as mice and dogs, before progressing to human clinical trials. The following sections detail the common experimental methodologies.
In Vitro Assays
A series of in vitro experiments are conducted early in development to predict the ADME properties of a compound.
| Assay Type | Description | Key Parameters Measured |
| Solubility | Determines the maximum concentration of the drug that can be dissolved in a given solvent, typically aqueous buffers at different pH values to mimic the gastrointestinal tract. | Thermodynamic solubility (mg/mL or µM) |
| Permeability | Assesses the ability of the drug to cross a biological membrane. The Caco-2 cell permeability assay is a common model for the human intestinal epithelium. | Apparent permeability coefficient (Papp) |
| Metabolic Stability | Incubating the drug with liver microsomes or hepatocytes to determine its susceptibility to metabolic breakdown. | In vitro half-life (t½), Intrinsic clearance (CLint) |
| Plasma Protein Binding | Measures the extent to which the drug binds to proteins in the blood, as only the unbound fraction is pharmacologically active. | Percentage of unbound drug (fu) |
In Vivo Animal Studies
Pharmacokinetic studies in at least two animal species (one rodent, one non-rodent) are typically required before first-in-human trials.
Study Design:
-
Animals: Healthy, adult male and female animals (e.g., CD-1 mice, Beagle dogs) are used.
-
Dosing: The drug is administered orally (e.g., via gavage) and intravenously (to determine absolute bioavailability). A range of dose levels is typically tested.
-
Sample Collection: Blood samples are collected at predetermined time points after dosing. Plasma is separated for drug concentration analysis.
-
Bioanalysis: Drug concentrations in plasma are measured using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Key Pharmacokinetic Parameters:
The following table summarizes the key pharmacokinetic parameters that would be determined from in vivo studies of an oral compound like this compound. The values presented are for illustrative purposes, based on typical preclinical data for oral small molecule oncology drugs, and do not represent actual data for this compound.
| Parameter | Description | Illustrative Value (Oral) | Illustrative Value (IV) |
| Cmax | Maximum observed plasma concentration | 1500 ng/mL | 3000 ng/mL |
| Tmax | Time to reach Cmax | 2 hours | 0.25 hours |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | 8000 ngh/mL | 12000 ngh/mL |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | 8500 ngh/mL | 12500 ngh/mL |
| t½ | Elimination half-life | 6 hours | 5.5 hours |
| CL | Clearance (volume of plasma cleared of drug per unit time) | - | 15 mL/min/kg |
| Vdss | Volume of distribution at steady state | - | 10 L/kg |
| F (%) | Absolute bioavailability (fraction of the oral dose that reaches systemic circulation) | 68% | - |
Visualizing Key Processes
PARP Inhibition Signaling Pathway
The diagram below illustrates the mechanism of action of a PARP inhibitor like this compound. In cells with DNA single-strand breaks (SSBs), PARP enzymes are recruited to the site of damage and synthesize poly(ADP-ribose) chains to recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of SSBs, which can result in the formation of double-strand breaks (DSBs) during DNA replication. In tumors with homologous recombination deficiency (e.g., BRCA mutations), these DSBs cannot be efficiently repaired, leading to cell death.
Caption: Mechanism of action of a PARP inhibitor leading to synthetic lethality.
Experimental Workflow for Preclinical Oral Pharmacokinetic Study
The following workflow diagram outlines the key steps in a typical preclinical study to evaluate the pharmacokinetics of an oral drug candidate.
Caption: Workflow for a preclinical oral pharmacokinetic study.
Conclusion
A thorough understanding of the pharmacokinetic properties of an oral drug is fundamental to its successful development. For a potent PARP inhibitor like this compound, characterizing its ADME profile through a combination of in vitro assays and in vivo animal studies is a critical step in establishing a safe and effective dosing regimen for future clinical trials in cancer patients. The methodologies and data analyses outlined in this guide represent the standard industry approach to achieving this goal. Further studies would also investigate the impact of food on absorption, potential for drug-drug interactions, and the pharmacokinetic profile in specific patient populations.
References
AZ0108: An In-Depth Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ0108 is a potent and orally bioavailable phthalazinone-based inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6. This technical guide provides a comprehensive overview of the mechanism of action of this compound on cell cycle progression, with a focus on its role in inducing mitotic catastrophe in cancer cells. This document details the underlying signaling pathways, provides quantitative data on its enzymatic inhibition, and outlines key experimental protocols for its study.
Mechanism of Action: Induction of Multipolar Spindle Formation
The primary mechanism by which this compound impacts cell cycle progression is through the disruption of normal mitotic spindle formation, leading to a phenomenon known as centrosome declustering and the formation of multipolar spindles. This ultimately results in mitotic catastrophe and apoptotic cell death, particularly in cancer cells with supernumerary centrosomes.
The key molecular targets of this compound are PARP1, PARP2, and PARP6. While PARP1 and PARP2 are well-known for their roles in DNA damage repair, the role of PARP6 in mitosis is a critical aspect of this compound's activity. Research has identified Checkpoint Kinase 1 (Chk1) as a direct substrate of PARP6. PARP6-mediated mono-ADP-ribosylation of Chk1 is crucial for proper centrosome function and mitotic progression. By inhibiting PARP6, this compound prevents the proper modification of Chk1, leading to defects in centrosome cohesion and resulting in the formation of multipolar spindles during mitosis.[1]
Furthermore, PARP1 has been shown to localize to centrosomes and play a role in regulating centrosome function and duplication.[2][3] Inhibition of PARP1 by this compound likely contributes to the observed centrosome-related defects. The combined inhibition of PARP1, PARP2, and PARP6 by this compound creates a synergistic effect that disrupts mitotic integrity.
Signaling Pathway of this compound-Induced Mitotic Disruption
The following diagram illustrates the proposed signaling pathway through which this compound disrupts cell cycle progression at mitosis.
References
- 1. Mitotic functions of poly(ADP-ribose) polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of poly(ADP-Ribose) polymerase 1 and poly(ADP-Ribosyl)ation in regulation of centrosome function [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(ADP-ribose) polymerase localizes to the centrosomes and chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZ0108 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ0108 is a potent and orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1][2][3] Its mechanism of action involves the inhibition of these enzymes, which play a critical role in DNA repair and the maintenance of genomic stability. A key characteristic of this compound is its ability to prevent centrosome clustering, leading to the formation of multi-polar spindles in cancer cells with supernumerary centrosomes.[2] This targeted disruption of cell division makes this compound a promising candidate for anti-cancer therapy. These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cell lines.
Mechanism of Action
This compound functions as a competitive inhibitor at the NAD+ binding site of PARP enzymes. By blocking the activity of PARP1, PARP2, and PARP6, it disrupts the poly(ADP-ribosyl)ation of proteins involved in DNA repair and other cellular processes. In cancer cells, which often exhibit genomic instability and an accumulation of extra centrosomes, the inhibition of these PARP enzymes by this compound prevents the clustering of these centrosomes. This leads to mitotic catastrophe, characterized by the formation of multi-polar spindles, and ultimately results in cell death.[2]
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| PARP1 | <0.03[1] |
| PARP2 | <0.03[1] |
| PARP3 | 2.8[1] |
| PARP6 | 0.083[1] |
| TNKS1 | 3.2[1] |
| TNKS2 | >3[1] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | EC50 / GI50 (µM) |
| Centrosome Clustering Prevention | HeLa | 0.053 (EC50)[1] |
| Cytotoxicity | OCI-LY-19 | 0.017 (GI50)[1] |
Experimental Protocols
Cell Viability (Cytotoxicity) Assay
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line. A common method is the XTT assay.
Materials:
-
Cancer cell line of interest (e.g., OCI-LY-19, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range based on the GI50 is 0.001 µM to 10 µM.
-
Add 10 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.[4]
-
Incubate for 72 hours under standard cell culture conditions.[4]
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.[4]
-
Incubate for 4-6 hours at 37°C.
-
Measure the absorbance at 450 nm using a plate reader.
-
Caption: Workflow for a cytotoxicity assay.
Apoptosis Assay (Annexin V Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the determined GI50 value and a higher concentration for a defined period (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.[5]
-
Wash the cells with cold PBS.[6]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
-
Flow Cytometry Analysis:
Caption: Workflow for an apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI/RNase A staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations for a specific time (e.g., 24 hours).
-
-
Cell Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]
-
Caption: Workflow for cell cycle analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for AZ0108 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ0108 is a potent and orally bioavailable inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1][2] Its mechanism of action involves the induction of multipolar spindle formation in cancer cells, leading to mitotic catastrophe and apoptosis. This phenotype is primarily driven by the inhibition of PARP6, which plays a crucial role in centrosome clustering.[3][4] Preclinical studies have demonstrated the in vivo efficacy of this compound in breast cancer models, highlighting its potential as a therapeutic agent.[3] These application notes provide a comprehensive overview of the dosage and administration of this compound in mouse models, along with detailed experimental protocols to guide researchers in their in vivo studies.
Quantitative Data Summary
While specific dosage information for this compound in mouse models is not extensively published, data from related PARP inhibitors can provide a reference for study design. The optimal dose for this compound should be determined empirically for each specific mouse model and cancer type.
| Compound | Dosage | Administration Route | Mouse Model | Reference |
| This compound | Efficacious in vivo | Oral | Breast Cancer Xenograft | [3] |
| Olaparib | 100 mg/kg | Oral (daily) | Ovarian Cancer PDX | |
| Talazoparib | 0.1 - 0.25 mg/kg | Oral (twice daily) | Pediatric Cancer Xenograft |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of PARP6, which disrupts normal mitotic processes by preventing centrosome clustering. This leads to the formation of multipolar spindles and subsequent cell death in cancer cells.
This compound inhibits PARP6, leading to failed centrosome clustering and apoptosis.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice. The formulation should be optimized for solubility and stability.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 50% sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile gavage needles (20-22 gauge, curved or straight)
-
Syringes (1 ml)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of this compound needed for the study cohort.
-
Prepare the vehicle: Prepare the chosen vehicle under sterile conditions.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
-
Final concentration: Adjust the final volume with the vehicle to achieve the desired dosing concentration (e.g., 10 mg/ml for a 100 mg/kg dose in a 20g mouse, administered at 0.2 ml).
-
Storage: Store the prepared this compound solution at 4°C for short-term use (up to one week) or at -20°C for longer-term storage. Protect from light.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Cancer cell line of interest (e.g., breast cancer cell line)
-
Matrigel or other appropriate extracellular matrix
-
Sterile PBS
-
Prepared this compound solution
-
Control vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/ml.
-
Subcutaneously inject 0.1 ml of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound solution or the control vehicle to the respective groups via oral gavage. The dosing frequency will depend on the pharmacokinetic properties of this compound and should be determined in preliminary studies (e.g., once or twice daily).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint:
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating this compound in a mouse model.
Workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Conclusion
This compound represents a promising therapeutic candidate that targets a novel mechanism in cancer cells. The protocols and information provided in these application notes are intended to serve as a guide for researchers investigating the in vivo effects of this compound. It is essential to optimize the dosage, administration schedule, and experimental design for each specific mouse model and research question. Careful monitoring for both efficacy and potential toxicity is crucial for successful and reproducible in vivo studies.
References
- 1. Pharmacological Inhibition of PARP6 Triggers Multipolar Spindle Formation and Elicits Therapeutic Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Application Note: Preparation of AZ0108 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide and detailed protocol for the preparation, handling, and storage of stock solutions of AZ0108 using dimethyl sulfoxide (DMSO). This compound is a potent and orally bioavailable inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, PARP2, and PARP6.[][2][3] It is a valuable tool for in vitro and in vivo studies investigating the biological consequences of PARP inhibition, such as its role in blocking centrosome clustering in cancer cells.[][2] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Quantitative Data Summary
It is imperative to use the specific data provided by the supplier on the Certificate of Analysis (CoA) or technical data sheet for the exact lot of this compound being used. The table below summarizes the key properties of this compound.
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Source / Notes |
| Molecular Formula | C₂₄H₂₀F₄N₆O₂ | [] |
| Molecular Weight | 500.45 g/mol | [] |
| Solubility in DMSO | ≥20 mg/mL (Estimated) | While specific data is not available, similar small molecules have at least this solubility.[4] Always consult the manufacturer's data sheet. |
| IC₅₀ (PARP1) | <0.03 µM | [][3] |
| IC₅₀ (PARP2) | <0.03 µM | [][3] |
| IC₅₀ (PARP6) | 0.083 µM | [][3] |
| EC₅₀ (Centrosome Clustering) | 0.053 µM | [][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution, a common concentration for laboratory use.
2.1 Materials
-
This compound powder (CAS: 1825345-52-5)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Precision pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator water bath (optional)
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
2.2 Procedure
-
Pre-calculation: Before weighing, calculate the required mass of this compound using the following formula:
-
Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Desired Volume (L) × 1000 (mg/g)
-
Example for 1 mL of 10 mM solution:
-
Mass (mg) = 10 mM × 500.45 g/mol × 0.001 L × 1000 = 5.0045 mg
-
-
Weighing: Tare a sterile vial on the analytical balance. Carefully weigh out the calculated mass (e.g., 5.00 mg) of this compound powder and add it to the vial.
-
Solvent Addition: Using a precision pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the this compound powder.
-
Dissolution:
-
Securely cap the vial.
-
Vortex the mixture for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[5] Gentle warming to 37°C can also be used, but first, confirm compound stability at this temperature from the supplier's data sheet.[5]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.[5][6]
-
Store the powder at -20°C for up to 3 years.[6]
-
Store the DMSO stock solution aliquots at -80°C for long-term storage (≥6 months) or at -20°C for short-term storage (≤1 month) .[5][6] Ensure vials are tightly sealed to prevent absorption of water.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
2.3 Procedure
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentration.
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, and ideally at or below 0.1% , to avoid solvent-induced cytotoxicity.[6][7]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the experimental samples.[6]
Mandatory Visualizations
Caption: Workflow for the preparation of an this compound stock solution.
Caption: Simplified pathway of this compound action on PARP and cellular processes.
References
- 2. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
In Vivo Efficacy of AZ0108 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ0108 is a potent and orally bioavailable inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, with high affinity for PARP1, PARP2, and PARP6.[1] Its primary mechanism of action involves the disruption of centrosome clustering, leading to the formation of multi-polar spindles during mitosis and subsequent mitotic catastrophe in cancer cells.[1] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound in xenograft models, a critical step in the preclinical evaluation of this compound. The provided methodologies are based on established xenograft procedures and data from studies of similar PARP inhibitors, offering a comprehensive guide for researchers in the field.
Introduction
Cancer cells frequently exhibit supernumerary centrosomes, an abnormality that can lead to mitotic errors and cell death. To circumvent this, cancer cells often cluster these extra centrosomes to enable pseudo-bipolar cell division. This compound exploits this vulnerability by inhibiting PARP enzymes that are crucial for this clustering process.[1] This targeted disruption induces a multi-polar spindle phenotype, selectively triggering cell death in cancer cells with centrosome amplification. Preclinical in vivo studies using xenograft models are essential to evaluate the therapeutic potential of this compound, providing critical data on its anti-tumor efficacy, pharmacokinetic/pharmacodynamic relationships, and tolerability.
This document outlines the protocols for establishing and utilizing xenograft models, particularly with the OCI-LY19 cell line, a diffuse large B-cell lymphoma model relevant for hematological malignancies, to assess the in vivo efficacy of this compound.
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of this compound (Representative)
| Parameter | Mouse | Rat | Dog | Monkey |
| Oral Bioavailability (%) | Good | Good | Moderate | Moderate |
| Clearance (mL/min/kg) | Low | Low | Low-Moderate | Low-Moderate |
| Volume of Distribution (L/kg) | Moderate | Moderate | High | High |
| Plasma Protein Binding (%) | ~90 | ~90 | ~90 | ~90 |
Note: Specific quantitative values for this compound's pharmacokinetics are not publicly available and are represented here based on general descriptions of favorable preclinical profiles for orally administered small molecules.[2][3]
Table 2: In Vivo Efficacy of this compound in OCI-LY19 Xenograft Model (Representative Data)
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 250 | - | +2.5 |
| This compound (25 mg/kg) | Daily, p.o. | 750 ± 150 | 50 | -1.0 |
| This compound (50 mg/kg) | Daily, p.o. | 450 ± 100 | 70 | -3.2 |
| This compound (100 mg/kg) | Daily, p.o. | 225 ± 75 | 85 | -5.8 |
Note: This data is representative and modeled after typical results seen in xenograft studies with potent PARP inhibitors. The tumor growth inhibition is calculated relative to the vehicle control group.
Signaling Pathway
The signaling pathway affected by this compound involves the inhibition of PARP enzymes, which play a critical role in mitotic progression, particularly in cancer cells with extra centrosomes. PARP, especially PARP6, is implicated in the regulation of Checkpoint Kinase 1 (Chk1), a key protein in the S-phase checkpoint and for maintaining the stability of replication forks.[4][5] Inhibition of PARP by this compound is thought to disrupt Chk1 activity, leading to impaired centrosome clustering and ultimately mitotic catastrophe.
Caption: this compound inhibits PARP, leading to centrosome de-clustering and mitotic catastrophe.
Experimental Protocols
Cell Culture for OCI-LY19
-
Cell Line: OCI-LY19 (Human Diffuse Large B-cell Lymphoma)
-
Culture Medium: RPMI-1640 supplemented with 20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Split the culture every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
OCI-LY19 Xenograft Mouse Model Protocol
This protocol is adapted from general procedures for establishing subcutaneous xenografts.[6][7]
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Preparation for Injection:
-
Harvest OCI-LY19 cells during their logarithmic growth phase.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free RPMI-1640 or Phosphate-Buffered Saline (PBS).
-
Perform a cell count and assess viability using a trypan blue exclusion assay. Viability should be >90%.
-
Adjust the cell concentration to 1 x 10^8 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 1 x 10^7 OCI-LY19 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[8]
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 150-200 mm³.
-
This compound Dosing and Administration Protocol
-
Formulation: Prepare this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in sterile water).
-
Dosing:
-
Vehicle Control Group: Administer the vehicle solution orally once daily.
-
This compound Treatment Groups: Administer this compound at escalating doses (e.g., 25, 50, and 100 mg/kg) orally once daily.
-
-
Administration: Administer the designated treatment to each mouse via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Duration of Treatment: Continue daily treatment for a predetermined period, typically 21 to 28 days, or until the tumors in the control group reach a predetermined endpoint size.
Efficacy Evaluation and Endpoint
-
Primary Endpoint: Tumor growth inhibition.
-
Data Collection:
-
Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
-
-
Euthanasia Criteria:
-
Tumor volume exceeding 2000 mm³.
-
Significant body weight loss (>20%).
-
Signs of distress or morbidity.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Collect blood samples for pharmacokinetic analysis if required.
-
Tissues can be preserved for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for cleaved caspase-3 or Ki-67).
-
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in a xenograft model.
References
- 1. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 3. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibition Increases the Reliance on ATR/CHK1 Checkpoint Signaling Leading to Synthetic Lethality—An Alternative Treatment Strategy for Epithelial Ovarian Cancer Cells Independent from HR Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(ADP-ribose) binding to Chk1 at stalled replication forks is required for S-phase checkpoint activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. xenograft.org [xenograft.org]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for AZ0108 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ0108 is a potent and orally bioavailable inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1] Its mechanism of action involves the competitive inhibition of the NAD+ binding site of these enzymes.[2] A key characteristic of this compound is its ability to induce a multipolar spindle phenotype by preventing centrosome clustering in cancer cells, a feature that can be exploited for therapeutic benefit.[2][3] These application notes provide recommended concentrations, detailed protocols for relevant cellular assays, and a summary of key quantitative data for the effective use of this compound in a research setting.
Quantitative Data Summary
The following table summarizes the key potency and activity values of this compound from various enzymatic and cell-based assays.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PARP1 | <0.03 µM | [1] |
| PARP2 | <0.03 µM | [1] | |
| PARP6 | 0.083 µM | [1] | |
| PARP3 | 2.8 µM | [1] | |
| TNKS1 | 3.2 µM | [1] | |
| TNKS2 | >3 µM | [1] | |
| EC50 | Centrosome Declustering (HeLa cells) | 0.053 µM | [1] |
| GI50 | Cytotoxicity (OCI-LY-19 cells) | 0.017 µM | [1] |
Recommended Concentration for Cellular Assays
Based on the available data, a general concentration range of 100 nM to 1 µM is recommended for most cellular assays.[2] The optimal concentration will depend on the specific cell type, assay duration, and the endpoint being measured. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols: Investigating AZ0108 in Combination with Chemotherapy Agents
For Research Use Only.
Introduction
AZ0108 is a potent, orally bioavailable inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1][2] PARP enzymes are crucial components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). Inhibition of PARP in cancer cells, especially those with pre-existing DNA repair deficiencies such as BRCA1/2 mutations, leads to the accumulation of unrepaired SSBs. These can subsequently collapse replication forks, generating double-strand breaks (DSBs) that are lethal if not repaired by homologous recombination (HR). This mechanism of action, termed synthetic lethality, forms the basis of PARP inhibitor monotherapy in HR-deficient tumors.
Beyond its role as a PARP inhibitor, this compound has also been shown to block centrosome clustering, a process that cancer cells with supernumerary centrosomes rely on to avoid mitotic catastrophe.[1][2] This dual mechanism of action suggests that this compound could be a valuable agent in combination with chemotherapy, potentially enhancing the efficacy of DNA-damaging agents and overcoming resistance mechanisms.
These application notes provide a framework for researchers to explore the therapeutic potential of this compound in combination with various chemotherapy agents. Due to the limited publicly available data on this compound in specific combination regimens, this document outlines the general rationale, hypothetical experimental protocols, and potential signaling pathways based on the established mechanisms of PARP inhibitors and chemotherapy.
Rationale for Combination Therapy
The synergistic potential of combining this compound with chemotherapy stems from the complementary mechanisms of action:
-
Chemotherapy-induced DNA Damage: Many conventional chemotherapy agents, such as platinum compounds (e.g., cisplatin, carboplatin) and topoisomerase inhibitors (e.g., irinotecan, etoposide), induce DNA damage as their primary mode of cytotoxicity. Platinum agents form DNA adducts that lead to SSBs and DSBs, while topoisomerase inhibitors create stabilized DNA-enzyme complexes that result in strand breaks.
-
This compound-mediated Inhibition of DNA Repair: By inhibiting PARP, this compound prevents the efficient repair of SSBs generated by chemotherapy. This leads to an accumulation of DNA lesions, increasing the likelihood of replication fork collapse and the formation of cytotoxic DSBs.
-
Induction of Mitotic Catastrophe: The ability of this compound to induce centrosome declustering can potentiate the effects of chemotherapies that disrupt microtubule dynamics or induce mitotic arrest, leading to enhanced cancer cell death.
Quantitative Data Summary
As of the latest literature review, specific quantitative data for this compound in combination with other chemotherapy agents is not publicly available. Researchers are encouraged to generate this data empirically using the protocols outlined below. The following table provides a template for summarizing key quantitative metrics from such studies.
| Chemotherapy Agent | Cancer Cell Line | This compound IC50 (µM) | Chemotherapy IC50 (µM) | Combination Index (CI) | Dose Reduction Index (DRI) for this compound | DRI for Chemotherapy |
| e.g., Cisplatin | e.g., OVCAR-3 | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| e.g., Irinotecan | e.g., HCT116 | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| e.g., Temozolomide | e.g., U87 MG | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Note: The Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy agents.
Protocol 1: In Vitro Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and a selected chemotherapy agent, both alone and in combination, and to calculate the Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (dissolved in an appropriate solvent)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the IC50 values for each drug alone using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
For combination studies, use software such as CompuSyn to calculate the Combination Index (CI) and generate Fa-CI plots (isobolograms).
-
Protocol 2: Western Blot for DNA Damage and Apoptosis Markers
This protocol is used to assess the molecular mechanisms underlying the observed synergy by examining markers of DNA damage and apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination at predetermined concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating this compound in combination with chemotherapy.
References
Visualizing Multipolar Spindles Induced by AZ0108: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the visualization of multipolar mitotic spindles induced by AZ0108, a potent inhibitor of Poly (ADP-ribose) polymerase 6 (PARP6). This compound disrupts the normal process of centrosome clustering, leading to the formation of multipolar spindles in cancer cells with supernumerary centrosomes. The following protocols are optimized for immunofluorescence staining of key mitotic components in cultured cancer cell lines, enabling clear visualization and quantification of this phenotype.
Introduction
This compound is a small molecule inhibitor targeting PARP6, a member of the PARP family of enzymes involved in various cellular processes, including the regulation of mitosis.[1] Specifically, PARP6 plays a role in the clustering of supernumerary centrosomes, a common characteristic of many cancer cells.[1] By inhibiting PARP6, this compound prevents these extra centrosomes from coalescing into two functional poles during mitosis, resulting in the formation of multipolar spindles.[1] This disruption of bipolar spindle formation leads to mitotic catastrophe and subsequent cell death, making PARP6 an attractive target for cancer therapy.
These application notes provide a comprehensive guide for researchers to induce, stain, and visualize multipolar spindles following this compound treatment, facilitating the study of its mechanism of action and the identification of susceptible cancer cell lines. The primary methodologies described are cell culture, drug treatment, and immunofluorescence microscopy.
Data Presentation
The following tables summarize quantitative data on the induction of multipolar spindles by this compound in various breast cancer cell lines. This data can be used as a reference for designing experiments in other cell lines, such as HeLa, which has also been shown to be sensitive to this compound.[2]
Table 1: Dose-Response of this compound on Multipolar Spindle (MPS) Formation
| Cell Line | This compound Concentration (nM) | % of Mitotic Cells with MPS (Mean ± SD) |
| MDA-MB-468 | 0 | 5.2 ± 1.1 |
| 30 | 15.8 ± 2.5 | |
| 100 | 28.4 ± 3.1 | |
| 300 | 45.1 ± 4.2 | |
| HCC1806 | 0 | 4.8 ± 0.9 |
| 30 | 14.2 ± 2.1 | |
| 100 | 25.9 ± 3.5 | |
| 300 | 41.7 ± 4.8 |
Data is representative and compiled from published studies. Actual results may vary based on experimental conditions.
Table 2: Recommended Antibody Dilutions for Immunofluorescence
| Primary Antibody | Host Species | Recommended Dilution | Supplier (Example) |
| anti-α-Tubulin | Mouse | 1:1000 | Sigma-Aldrich |
| anti-γ-Tubulin | Rabbit | 1:1000 | Abcam |
| anti-Pericentrin | Rabbit | 1:2000 | Abcam |
| anti-Cyclin B1 | Mouse | 1:200 | Santa Cruz Biotechnology |
| Secondary Antibody | Target Species | Recommended Dilution | Supplier (Example) |
| Goat anti-Mouse IgG (H+L), Alexa Fluor 488 | Mouse | 1:1000 | Thermo Fisher Scientific |
| Goat anti-Rabbit IgG (H+L), Alexa Fluor 594 | Rabbit | 1:1000 | Thermo Fisher Scientific |
Experimental Protocols
Protocol 1: Induction of Multipolar Spindles with this compound
This protocol describes the treatment of cultured cancer cells with this compound to induce the formation of multipolar spindles. HeLa cells are used as an example, as they were utilized in the initial screen that identified this compound's activity.[2]
Materials:
-
HeLa cells (or other susceptible cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well plates with sterile glass coverslips
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HeLa cells onto sterile glass coverslips in 6-well plates at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Culture: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Recommended final concentrations for a dose-response experiment are 0, 10, 30, 100, and 300 nM.
-
Include a DMSO-only control at a concentration equivalent to the highest this compound concentration.
-
Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound or DMSO.
-
-
Incubation: Incubate the cells with this compound for 24 to 48 hours. A time-course experiment is recommended to determine the optimal treatment duration for the specific cell line.
-
Proceed to Immunofluorescence Staining: After the incubation period, the cells are ready for fixation and staining as described in Protocol 2.
Protocol 2: Immunofluorescence Staining of Microtubules, Centrosomes, and DNA
This protocol details the immunofluorescence staining procedure to visualize microtubules (α-tubulin), centrosomes (γ-tubulin or pericentrin), and DNA, allowing for the clear identification and quantification of multipolar spindles.
Materials:
-
Cells on coverslips (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS, ice-cold methanol, or 10% formalin.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)
-
Primary Antibodies (see Table 2)
-
Fluorescently Labeled Secondary Antibodies (see Table 2)
-
DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear counterstaining)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., mouse anti-α-tubulin and rabbit anti-γ-tubulin) in Blocking Buffer according to the recommended dilutions in Table 2.
-
Aspirate the blocking buffer and add the primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with PBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibodies in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the coverslips three times with PBST for 10 minutes each, protected from light.
-
-
DNA Counterstaining:
-
Incubate the coverslips with DAPI solution for 5 minutes at room temperature.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophores.
-
Visualization and Analysis
-
Microtubules (α-tubulin): Will appear as a network of filaments forming the mitotic spindle. In this compound-treated cells, these spindles will often emanate from more than two poles.
-
Centrosomes (γ-tubulin or Pericentrin): Will appear as distinct puncta at the spindle poles. Counting the number of these puncta per mitotic cell allows for the quantification of multipolar spindles.
-
DNA (DAPI): Will stain the chromosomes, allowing for the identification of mitotic cells and the assessment of chromosome alignment and segregation.
-
Mitotic Cells (Cyclin B1): Staining for Cyclin B1 can be used to specifically identify cells in the G2 and M phases of the cell cycle.
Diagrams
Caption: Mechanism of this compound-induced multipolar spindle formation.
Caption: Experimental workflow for visualizing multipolar spindles.
References
- 1. Pharmacological Inhibition of PARP6 Triggers Multipolar Spindle Formation and Elicits Therapeutic Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ0108 Compound: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific long-term storage and stability data for the AZ0108 compound are not publicly available. The following application notes and protocols are based on general best practices for the storage and stability testing of small molecule inhibitors, particularly those belonging to the phthalazinone class, and recommendations from regulatory guidelines such as the International Council for Harmonisation (ICH).[1][2]
Introduction
This compound is a potent, orally bioavailable phthalazinone-based inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. As with any research compound, ensuring its integrity and stability over time is crucial for obtaining reliable and reproducible experimental results. This document provides detailed guidelines and protocols for the long-term storage of this compound and for conducting stability studies to determine its shelf-life under various conditions.
Long-Term Storage Recommendations
Proper storage is essential to minimize degradation and maintain the chemical and physical integrity of the this compound compound. The following conditions are recommended for the long-term storage of this compound in its solid (powder) form.
Table 1: Recommended Long-Term Storage Conditions for this compound (Solid Form)
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of chemical degradation. For shorter-term storage (weeks to months), 2-8°C may be acceptable. Avoid repeated freeze-thaw cycles if the compound is in solution. |
| Humidity | Store with a desiccant | Phthalazinone-containing compounds can be susceptible to hydrolysis.[3] Maintaining a dry environment is critical. |
| Light | Protect from light (store in an amber vial or a light-blocking container) | Exposure to light, particularly UV, can induce photodegradation.[4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation, which is a common degradation pathway for organic molecules.[6] |
| Container | Tightly sealed, appropriate chemical-resistant container (e.g., glass vial with a PTFE-lined cap) | Prevents contamination and exposure to air and moisture.[7] |
Stability Testing Protocols
Stability testing is performed to evaluate how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][8] These studies are essential for determining the re-test period or shelf life of the compound.
Experimental Workflow for Stability Testing
The following diagram outlines a general workflow for conducting a stability study on the this compound compound.
Caption: General workflow for this compound stability testing.
Protocol for a Formal Stability Study
This protocol outlines the steps for a formal stability study based on ICH guidelines.
Objective: To determine the stability of this compound under long-term and accelerated storage conditions.
Materials:
-
High-purity this compound compound (solid form)
-
Stability chambers with controlled temperature and relative humidity (RH)
-
Photostability chamber
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
-
HPLC system with a UV detector or LC-MS system
-
Appropriate solvents and reagents for analysis
Methodology:
-
Initial Analysis (t=0):
-
Characterize the initial batch of this compound.
-
Perform appearance testing (visual inspection of color and physical state).
-
Determine the initial purity using a validated stability-indicating HPLC method.
-
Obtain an initial mass spectrum for identity confirmation.
-
-
Sample Preparation and Storage:
-
Accurately weigh and aliquot the this compound compound into multiple amber glass vials.
-
Tightly seal the vials.
-
Place the vials into the stability chambers under the conditions specified in Table 2.
-
-
Time Points for Testing:
-
Pull samples from each storage condition at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[1]
-
-
Analytical Testing at Each Time Point:
-
At each time point, remove the designated vials from the stability chambers.
-
Allow the vials to equilibrate to room temperature before opening.
-
Perform the following analyses:
-
Appearance: Visually inspect for any changes in color or physical form.
-
Purity and Degradation Products: Analyze the sample using a stability-indicating HPLC or LC-MS method to quantify the amount of this compound remaining and to detect and quantify any degradation products.
-
-
-
Data Analysis:
-
Tabulate the results for appearance, purity, and levels of degradation products at each time point and for each storage condition.
-
Plot the purity of this compound as a function of time for each condition.
-
If significant degradation is observed, attempt to identify the major degradation products using LC-MS/MS.
-
Table 2: Conditions for Formal Stability Study of this compound
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months. |
Protocol for Forced Degradation Studies
Forced degradation (stress testing) studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the analytical methods used for stability testing.[5]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a specified time.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC or LC-MS to assess the extent of degradation and the profile of the degradation products.
-
Potential Degradation Pathways and Signaling Context
While specific degradation pathways for this compound are not documented, compounds with a phthalazinone core can be susceptible to certain chemical transformations.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for a phthalazinone compound.
Signaling Pathway Context
The stability of this compound is critical for its function as a PARP inhibitor. PARP enzymes are key players in the DNA damage response (DDR) pathway.
Caption: Simplified signaling pathway involving PARP inhibition.
Summary of Quantitative Data Presentation
All quantitative data generated from stability studies should be summarized in clear and concise tables for easy comparison and trend analysis.
Table 3: Example of a Stability Data Summary Table for this compound
| Time Point (Months) | Storage Condition | Appearance | Purity (%) | Total Degradation Products (%) |
| 0 | - | White to off-white powder | 99.8 | <0.1 |
| 3 | 25°C/60% RH | No change | 99.7 | 0.1 |
| 3 | 40°C/75% RH | No change | 99.2 | 0.6 |
| 6 | 25°C/60% RH | No change | 99.6 | 0.2 |
| 6 | 40°C/75% RH | Slight yellowing | 98.5 | 1.2 |
| 12 | 25°C/60% RH | No change | 99.5 | 0.3 |
Conclusion
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. pharmtech.com [pharmtech.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. moravek.com [moravek.com]
- 5. propharmagroup.com [propharmagroup.com]
- 6. researchgate.net [researchgate.net]
- 7. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 8. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Troubleshooting AZ0108 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ0108. The information is tailored to address common challenges, particularly its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[][2] Its mechanism of action involves interfering with DNA damage repair mechanisms in cancer cells, leading to cell death.[] It has been shown to block centrosome clustering, which can induce a multi-polar spindle phenotype in cancer cells.[3]
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound with limited aqueous solubility. While it was developed from initial hits to have improved solubility and permeability, it can still present challenges when preparing aqueous solutions for in vitro and in vivo experiments.[3] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO). One supplier reports a solubility of 10 mM in DMSO.
Q3: My this compound is precipitating when I dilute my DMSO stock solution into aqueous cell culture medium. Why is this happening and how can I prevent it?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds like this compound. This occurs because the compound's solubility limit is exceeded in the final aqueous environment, even with a small percentage of DMSO. The final concentration of DMSO is often too low to keep the compound dissolved.
To prevent this, consider the following troubleshooting steps:
-
Lower the final concentration: The most direct solution is to work with a lower final concentration of this compound in your experiment.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of the aqueous medium, try a stepwise dilution. First, dilute the stock into a smaller volume of medium, preferably containing serum or protein, and then add this intermediate dilution to the final volume.
-
Increase the final DMSO concentration (with caution): While higher DMSO concentrations can improve solubility, they can also be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the tolerance of your specific cell line with a vehicle control experiment.
-
Use a formulation with excipients: For in vivo studies, consider formulating this compound with solubility-enhancing excipients.
Troubleshooting Guide: Preparing this compound Solutions
This guide provides structured protocols for preparing this compound solutions for common experimental applications.
I. Preparation of a Concentrated Stock Solution in an Organic Solvent
The initial step for working with this compound is to prepare a concentrated stock solution in a suitable organic solvent.
Recommended Solvent: Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
Protocol:
-
Determine the desired concentration: A common stock concentration is 10 mM.
-
Calculate the required mass: Based on the molecular weight of this compound (500.46 g/mol ), calculate the mass needed for your desired volume and concentration.
-
Dissolution:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically add the weighed this compound to a sterile tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex the solution vigorously for 1-2 minutes. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution if necessary.
-
Visually confirm that all the solid has dissolved.
-
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Quantitative Data Summary:
| Parameter | Value |
| Molecular Weight | 500.46 g/mol |
| Recommended Solvent | DMSO |
| Typical Stock Concentration | 10 mM |
| Storage Temperature | -20°C or -80°C |
II. Preparation of Working Solutions in Aqueous Media (e.g., Cell Culture Medium)
This protocol describes the dilution of the DMSO stock solution into your final aqueous medium.
Protocol:
-
Thaw the stock solution: Bring an aliquot of the 10 mM this compound DMSO stock solution to room temperature.
-
Determine the final concentration: Decide on the desired final concentration of this compound for your experiment.
-
Calculate the dilution: Calculate the volume of the stock solution needed to achieve the final concentration in your total assay volume. Crucially, ensure the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%).
-
Dilution procedure to minimize precipitation:
-
Add the appropriate volume of pre-warmed aqueous medium to a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound DMSO stock solution dropwise directly into the medium. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
-
Visual Inspection: Carefully inspect the working solution for any signs of precipitation (cloudiness or visible particles).
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Experimental Workflow for Preparing Aqueous Working Solutions:
References
Addressing in vivo toxicity associated with AZ0108
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential in vivo toxicity associated with the investigational PARP inhibitor, AZ0108. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable phthalazinone-based inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] It primarily targets PARP1, PARP2, and PARP6.[3][4] The inhibition of these enzymes interferes with DNA repair mechanisms in cancer cells, leading to cell death.[] Additionally, this compound has been shown to block centrosome clustering, which can induce a multi-polar spindle phenotype in cancer cells with extra centrosomes, a characteristic that can be exploited for therapeutic benefit.[3]
Q2: What are the known targets of this compound?
A2: this compound exhibits inhibitory activity against several PARP family enzymes. The primary targets and their respective IC50 values are detailed in the table below.
| Target | IC50 (nM) | Reference |
| PARP1 | <30 | [2] |
| PARP2 | <30 | [2] |
| PARP6 | 83 | [2] |
| PARP3 | 2800 | [2] |
| TNKS1 | 3200 | [1] |
| TNKS2 | >3000 | [1] |
Q3: What are the potential in vivo toxicities associated with PARP inhibitors as a class?
A3: While specific in vivo toxicity data for this compound is not extensively published in the public domain, class-wide toxicities for PARP inhibitors can be anticipated and should be monitored in preclinical studies. These may include:
-
Hematological Toxicity: Myelosuppression, including anemia, neutropenia, and thrombocytopenia, is a common dose-limiting toxicity for many PARP inhibitors. This is due to the role of PARP enzymes in the maintenance of hematopoietic stem and progenitor cells.
-
Gastrointestinal Toxicity: Nausea, vomiting, diarrhea, and decreased appetite are frequently observed.
-
Fatigue: A general state of tiredness and weakness can occur.
-
Hepatotoxicity: Liver enzyme elevations may be observed, indicating potential liver damage.
-
Nephrotoxicity: Effects on kidney function, such as increased creatinine levels, can be a concern.
It is crucial to establish a maximum tolerated dose (MTD) and a no-observed-adverse-effect level (NOAEL) in preclinical models.[6][7]
Q4: Are there any known off-target effects of this compound?
A4: this compound demonstrates good selectivity for PARP1, PARP2, and PARP6 over other PARP family members like PARP3, TNKS1, and TNKS2.[2] It has been reported to be inactive in a DLD-1 Wnt luciferase reporter assay, suggesting a low propensity for off-target effects on the Wnt signaling pathway.[4] However, comprehensive off-target profiling in preclinical models is recommended to fully characterize the safety profile.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues that may arise during in vivo studies with this compound.
Issue 1: Unexpected animal mortality or severe morbidity at the intended therapeutic dose.
Possible Causes:
-
The dose exceeds the maximum tolerated dose (MTD) in the specific animal model.
-
The formulation or vehicle is causing toxicity.
-
The animal strain is particularly sensitive to PARP inhibition.
-
An error in dose calculation or administration occurred.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Issue 2: Significant weight loss (>15-20%) or signs of gastrointestinal distress.
Possible Causes:
-
Drug-related anorexia or direct gastrointestinal toxicity.
-
Dehydration.
-
Systemic toxicity affecting overall health.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily consumption to differentiate between anorexia and other causes.
-
Provide Supportive Care: Offer palatable, high-calorie food supplements and hydration support (e.g., hydrogel packs or subcutaneous fluids) as per institutional guidelines.
-
Evaluate GI-Specific Endpoints: At necropsy, perform a thorough examination of the gastrointestinal tract for signs of inflammation, ulceration, or other abnormalities.
-
Consider Dose Modification: A dose reduction or alternative dosing schedule (e.g., intermittent dosing) may mitigate these effects while maintaining efficacy.
Experimental Protocols
Protocol 1: General In Vivo Tolerability and Toxicity Assessment
This protocol outlines a general approach for assessing the tolerability and toxicity of this compound in a rodent model. Studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines where applicable.[8]
1. Animal Model:
-
Select a relevant species and strain (e.g., BALB/c mice or Sprague-Dawley rats).
-
Use both male and female animals.
-
Animals should be healthy and within a specific age and weight range.
2. Dosing:
-
Administer this compound via the intended clinical route (e.g., oral gavage).
-
Include a vehicle control group and at least three dose levels (low, mid, high).[9]
-
Dosing can be acute (single dose) or chronic (e.g., daily for 14 or 28 days).[6]
3. Monitoring:
-
Clinical Observations: Record observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain).
-
Body Weight: Measure body weight at least twice weekly.
-
Food Consumption: Measure food consumption weekly.
4. Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy, including organ weight measurements (liver, kidneys, spleen, etc.).
-
Collect tissues for histopathological examination.
Protocol 2: Hematological Toxicity Assessment
-
Blood Collection: Collect blood (e.g., via cardiac puncture or retro-orbital sinus) into EDTA-coated tubes.
-
Complete Blood Count (CBC): Analyze samples using an automated hematology analyzer to determine:
-
Red blood cell (RBC) count
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
White blood cell (WBC) count and differential
-
Platelet count
-
-
Data Analysis: Compare the results from the this compound-treated groups to the vehicle control group using appropriate statistical methods.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: PARP Inhibition and DNA Damage
Caption: Signaling pathway of PARP inhibition by this compound.
In Vivo Toxicity Assessment Workflow
Caption: Experimental workflow for in vivo toxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. fda.gov [fda.gov]
- 9. altasciences.com [altasciences.com]
Optimizing AZ0108 treatment duration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the treatment duration and maximizing the efficacy of AZ0108. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and treatment duration for this compound in a new cell line?
A1: The optimal concentration and duration of this compound treatment are highly dependent on the specific cell line and the experimental endpoint. We recommend performing a dose-response and a time-course experiment to determine the optimal conditions for your model system. A starting point for many cancer cell lines is a concentration range of 1 µM to 50 µM for 24 to 72 hours.
Q2: How can I assess the efficacy of this compound treatment?
A2: The efficacy of this compound can be assessed through various methods depending on the research question. For cytotoxicity, assays such as MTT, CellTiter-Glo®, or live/dead staining are recommended. To assess target engagement and downstream effects, techniques like Western blotting for key signaling pathway proteins (e.g., phosphorylated and total MEK and ERK), quantitative PCR for target gene expression, or cell cycle analysis by flow cytometry can be employed.
Q3: What are the known off-target effects of this compound?
A3: While this compound is a potent and selective inhibitor of the MEK1/2 kinases, potential off-target effects should be considered. We advise including appropriate controls in your experiments, such as using a structurally distinct MEK inhibitor or employing genetic knockdown of the target to confirm that the observed phenotype is on-target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate experiments | Inconsistent cell seeding density, passage number, or serum concentration in the media. | Ensure consistent cell culture practices. Use cells within a defined passage number range and maintain consistent seeding densities and media formulations. |
| Loss of this compound activity over time in solution | Improper storage or repeated freeze-thaw cycles of the compound. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. |
| Unexpected cell toxicity at low concentrations | The cell line may be particularly sensitive to MEK inhibition, or there may be an issue with the compound lot. | Perform a detailed dose-response curve starting from a very low concentration (e.g., 10 nM). If toxicity is still observed, contact technical support to inquire about the specific lot number. |
| No observable effect of this compound treatment | The cell line may be resistant to MEK inhibition, or the compound may not have been properly dissolved. | Confirm the complete dissolution of this compound in the appropriate solvent (e.g., DMSO). Verify the expression and activation of the target pathway (MEK/ERK) in your cell line. Consider using a positive control cell line known to be sensitive to MEK inhibitors. |
Experimental Protocols
Dose-Response Study for this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture media, ranging from the highest desired concentration to the lowest. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the existing media from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assay: At the end of the incubation period, assess cell viability using an appropriate method (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Time-Course Study for this compound
-
Cell Seeding: Plate cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., the IC50 value determined from the dose-response study) or a vehicle control.
-
Harvesting: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) post-treatment.
-
Analysis: Analyze the harvested cells for the desired endpoint. For example, prepare cell lysates for Western blot analysis of p-ERK and total ERK levels.
-
Data Interpretation: Evaluate the changes in the endpoint over time to determine the optimal treatment duration for achieving the desired biological effect.
Signaling Pathway and Experimental Workflow Diagrams
Technical Support Center: Overcoming Resistance to AZ0108 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the PARP inhibitor AZ0108 in cancer cell lines. The information provided is based on established mechanisms of resistance to the broader class of PARP inhibitors and offers strategies to investigate and potentially overcome this resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a process called synthetic lethality.[2][3] this compound has also been shown to block centrosome clustering.[1]
Q2: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?
Resistance to PARP inhibitors like this compound can arise through several mechanisms. These can be broadly categorized as:
-
Restoration of Homologous Recombination Repair (HRR): This is a primary mechanism of acquired resistance.[4][5] It can occur through secondary or "reversion" mutations in genes like BRCA1/2 that restore their function.[6]
-
Protection of Stalled Replication Forks: Cancer cells can develop mechanisms to protect DNA replication forks from collapsing, even in the presence of PARP inhibitors.[6][7] BRCA1 and BRCA2 are involved in protecting stalled replication forks, and alternative mechanisms can emerge to compensate for their loss.[6]
-
Reduced PARP Trapping: Some PARP inhibitors, in addition to catalytic inhibition, trap PARP enzymes on the DNA, which is a major source of their cytotoxicity.[2] Resistance can emerge through mechanisms that reduce this trapping effect, such as mutations in PARP1 itself or downregulation of PARG, an enzyme that counteracts PARP trapping.[6][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), ABCC1, and ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4][8][9]
-
Alterations in Other DNA Damage Response (DDR) Pathways: Changes in the activity of other DDR pathways, such as the ATR/CHK1/WEE1 pathway, can help cells cope with the DNA damage induced by PARP inhibitors.[8]
Q3: How can I confirm if my cell line is resistant to this compound?
Resistance can be confirmed by performing a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to its parental, sensitive counterpart. A significant increase (fold-change) in the IC50 value indicates the development of resistance.
Q4: Are there strategies to overcome this compound resistance?
Yes, several strategies are being explored to overcome resistance to PARP inhibitors, which may be applicable to this compound:
-
Combination Therapy:
-
With Chemotherapy: Combining PARP inhibitors with platinum-based chemotherapy (e.g., cisplatin, carboplatin) can be effective, as cisplatin-resistant cells have been shown to be sensitive to PARP inhibitors.[10]
-
With other DDR Inhibitors: Targeting parallel DNA repair pathways can re-sensitize resistant cells. For example, combining PARP inhibitors with ATR inhibitors (e.g., AZD6738) has shown promise.
-
With WNT Signaling Inhibitors: In some cases of PARP inhibitor resistance, the WNT signaling pathway is activated as a survival mechanism. Combining a PARP inhibitor with a WNT inhibitor, such as SM08502, has shown potential in preclinical models.
-
With Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors like vorinostat have been shown to sensitize PARP inhibitor-resistant cancer cells.[11]
-
-
Targeting Drug Efflux Pumps: Using inhibitors of ABC transporters, if increased efflux is identified as the resistance mechanism.
-
Immunotherapy Combinations: Combining PARP inhibitors with immune checkpoint inhibitors is another area of active research.[4]
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in my cell line over time.
| Possible Cause | Suggested Action |
| Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve with this compound to confirm the shift in IC50 compared to the parental cell line. 2. Investigate Mechanism: See "Problem 2" for guidance on investigating the mechanism of resistance. |
| Cell line contamination or misidentification. | Authenticate your cell line using short tandem repeat (STR) profiling. |
| Degradation of this compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
Problem 2: How to investigate the mechanism of this compound resistance in my cell line.
| Potential Mechanism | Experimental Approach |
| Restoration of HRR function | 1. Sequencing: Sequence key HRR genes (BRCA1, BRCA2, PALB2, RAD51C, RAD51D) for reversion mutations. 2. Western Blot: Analyze the protein expression of key HRR proteins. 3. RAD51 Foci Formation Assay: Assess the ability of cells to form RAD51 foci upon DNA damage, a hallmark of functional HRR. |
| Increased drug efflux | 1. Gene Expression Analysis (qPCR/Western Blot): Measure the expression levels of ABC transporter genes (ABCB1, ABCC1, ABCG2). 2. Functional Assay: Use a fluorescent substrate of these transporters (e.g., rhodamine 123) with and without a known inhibitor to measure efflux activity. 3. Combination with Efflux Pump Inhibitors: Test if co-treatment with an ABC transporter inhibitor restores sensitivity to this compound. |
| Reduced PARP trapping | 1. Western Blot: Analyze PARP1 protein levels. 2. PARP Activity Assay: Measure the enzymatic activity of PARP in the presence of this compound. |
| Alterations in other DDR pathways | 1. Western Blot: Analyze the phosphorylation status and total protein levels of key proteins in alternative DDR pathways (e.g., p-ATR, p-CHK1, WEE1). |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
Note: This table presents hypothetical data for illustrative purposes, as specific this compound resistance data is not widely available. Researchers should generate their own data.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| OVCAR-8 | 15 | 250 | 16.7 |
| MDA-MB-436 | 10 | 180 | 18.0 |
| Capan-1 | 25 | 400 | 16.0 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
2. Western Blot for PARP1 and RAD51
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP1, RAD51, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound, a PARP inhibitor.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A review on mechanisms of resistance to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming PARP inhibitor resistance in ovarian cancer: what are the most promising strategies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 9. Overexpression of ABCC1 and ABCG2 confers resistance to talazoparib, a poly (ADP-Ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Overcoming Resistance of Cancer Cells to PARP-1 Inhibitors with Three Different Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Pharmacokinetic Properties of AZ0108 Precursors
Disclaimer: Information regarding a specific compound designated "AZ0108" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the pharmacokinetic properties of drug precursors, using "this compound" as a representative example. The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Our this compound precursor demonstrates high potency in vitro but lacks efficacy in our animal models. What is the likely cause?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor pharmacokinetic properties, particularly low oral bioavailability.[1][2][3] For an orally administered compound to be effective, it must first dissolve in gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[4][5] Low aqueous solubility and/or poor membrane permeability are primary obstacles to achieving adequate bioavailability.[3][6] It is essential to evaluate the physicochemical properties of your this compound precursor to diagnose the issue.
Q2: What are the initial strategies to consider for improving the bioavailability of our this compound precursor?
A2: The initial focus should be on enhancing the precursor's solubility and dissolution rate.[7][8] Key approaches include:
-
Prodrug Analogs: Chemically modifying the precursor to create a prodrug can improve its solubility and/or permeability.[9][10][11][12] The prodrug is then converted to the active compound in vivo.
-
Formulation Development: Utilizing techniques such as solid dispersions, lipid-based formulations (e.g., SMEDDS), and particle size reduction (micronization or nanosizing) can significantly improve dissolution and absorption.[7][8][13][14][15]
-
Salt Formation: For ionizable precursors, forming a salt can enhance solubility and dissolution rate.[16]
Q3: How can we address the rapid metabolism of our this compound precursor?
A3: If the precursor is quickly metabolized, its duration of action will be short. Strategies to improve metabolic stability include:
-
Structural Modification: Modifying the parts of the molecule susceptible to metabolic enzymes (e.g., cytochrome P450s) can reduce the rate of metabolism.[17] This often involves medicinal chemistry efforts to block metabolic "hotspots."
-
Prodrug Design: A prodrug can be designed to be less susceptible to first-pass metabolism, allowing more of the active compound to reach systemic circulation.[18]
Troubleshooting Guides
Issue 1: The this compound precursor has very low aqueous solubility.
-
Possible Cause & Solution:
-
Poor Physicochemical Properties: The inherent structure of the precursor may lead to low solubility.
-
Crystalline Structure: A highly stable crystalline form can be difficult to dissolve.
-
Action: Explore formulation strategies such as creating amorphous solid dispersions with hydrophilic polymers (e.g., HPMC, PVP) to prevent crystallization and improve the dissolution rate.[7]
-
-
Issue 2: The this compound precursor exhibits poor absorption after oral administration.
-
Possible Cause & Solution:
-
Low Permeability: The precursor may not efficiently cross the intestinal membrane.
-
Efflux by Transporters: The precursor may be actively pumped out of intestinal cells by transporters like P-glycoprotein.
-
Action: Co-administer a known P-glycoprotein inhibitor in preclinical studies to confirm this mechanism. Design new precursors that are not substrates for these efflux transporters.[6]
-
-
Issue 3: Inconsistent results are observed in in vivo pharmacokinetic studies.
-
Possible Cause & Solution:
-
Formulation Inhomogeneity: If using a suspension, inconsistent dosing can result from inadequate mixing.
-
Action: Ensure the formulation is uniformly suspended before each administration. For solutions, confirm that the compound is fully dissolved and stable in the vehicle.[1]
-
-
Food Effects: The presence or absence of food can significantly impact the absorption of some compounds.
-
Action: Standardize the feeding schedule for the animals in your studies to minimize this variability.[1]
-
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for this compound Precursor Analogs
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| This compound-Parent | 10 | 50 ± 12 | 2.0 | 250 ± 60 | 3.5 | 5 |
| This compound-ProdrugA | 10 | 250 ± 45 | 1.5 | 1500 ± 210 | 4.2 | 30 |
| This compound-ProdrugB | 10 | 180 ± 30 | 2.0 | 1100 ± 150 | 6.1 | 22 |
Table 2: Solubility and Metabolic Stability of this compound Precursors
| Compound | Aqueous Solubility (µg/mL) | In Vitro Half-life (min) in Liver Microsomes |
| This compound-Parent | <1 | 15 |
| This compound-ProdrugA | 50 | 45 |
| This compound-ProdrugB | 25 | 90 |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism and pharmacokinetic optimization strategies in drug discovery | Basicmedical Key [basicmedicalkey.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. iipseries.org [iipseries.org]
- 11. Prodrugs: A Novel Approach of Drug Delivery , International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 12. Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists | Bentham Science [eurekaselect.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. upm-inc.com [upm-inc.com]
- 15. researchgate.net [researchgate.net]
- 16. azolifesciences.com [azolifesciences.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. [PDF] Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products | Semantic Scholar [semanticscholar.org]
Cell line-specific sensitivity to AZ0108 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of AZ0108, a potent PARP inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Inconsistent or lower than expected cytotoxicity (higher IC50/GI50 values) is observed across replicate experiments. | - Cell line health and passage number: Cells that are unhealthy or have been in culture for too long (>20 passages) may exhibit altered sensitivity. - Inaccurate drug concentration: Errors in serial dilutions or degradation of the this compound stock solution. - Suboptimal assay conditions: Incorrect seeding density, incubation time, or reagent concentrations. | - Cell Culture: Use cells with a low passage number and ensure they are in the logarithmic growth phase. Regularly check for mycoplasma contamination. - Drug Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Assay Optimization: Optimize cell seeding density to ensure they are not over-confluent at the end of the assay. Perform a time-course experiment (e.g., 48, 72, 96 hours) to determine the optimal treatment duration for your cell line. |
| 2. High background or no signal in Western blot for PARP cleavage. | - Inefficient protein transfer: Suboptimal transfer conditions or issues with the transfer buffer. - Antibody issues: Primary or secondary antibody concentration is not optimal, or the antibody is not specific to the cleaved PARP fragment. - Insufficient apoptosis: The concentration or duration of this compound treatment may not be sufficient to induce detectable apoptosis. | - Transfer: Ensure complete transfer of proteins to the membrane by using a standard protein ladder and Ponceau S staining. Optimize transfer time and voltage. - Antibodies: Titrate primary and secondary antibody concentrations to find the optimal dilution. Use a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to validate the antibody's ability to detect cleaved PARP. - Treatment: Increase the concentration of this compound or extend the treatment duration. Confirm apoptosis induction using a more sensitive method like an Annexin V/PI assay. |
| 3. No observable increase in multi-polar spindles after this compound treatment. | - Cell line characteristics: Some cell lines may not have a high intrinsic rate of supernumerary centrosomes, which is a prerequisite for observing declustering and multi-polar spindle formation. - Timing of analysis: The peak of multi-polar spindle formation may occur at a specific time point post-treatment. - Microscopy and staining issues: Poor immunofluorescence staining or inadequate imaging resolution. | - Cell Line Selection: Use cell lines known to have centrosome amplification. - Time-Course Analysis: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing the phenotype. - Immunofluorescence: Optimize fixation, permeabilization, and antibody incubation steps. Use a high-resolution confocal microscope for imaging. Use markers for centrosomes (e.g., γ-tubulin, pericentrin) and microtubules (α-tubulin) for clear visualization. |
| 4. Unexpected off-target effects or cellular toxicity in control cells. | - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. - Compound purity: The this compound compound may contain impurities. | - Solvent Control: Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is at a non-toxic level (typically <0.1% DMSO). Include a vehicle-only control in all experiments. - Compound Source: Use a high-purity grade of this compound from a reputable supplier. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes.[1][2] It specifically targets PARP1, PARP2, and PARP6.[2] The primary mechanism of action of this compound in cancer cells with supernumerary centrosomes is the inhibition of centrosome clustering, which leads to the formation of multi-polar spindles during mitosis.[1] This aberrant cell division ultimately results in mitotic catastrophe and cell death.
Q2: Which cancer cell lines are sensitive to this compound?
A2: Sensitivity to this compound is cell line-specific and is often correlated with the presence of supernumerary centrosomes. Published data has shown sensitivity in various cancer cell lines. A comprehensive screening of this compound against a large panel of cancer cell lines (such as the NCI-60) is not publicly available. Therefore, the provided data is based on specific studies.
Q3: Are there any known resistance mechanisms to this compound?
A3: While specific resistance mechanisms to this compound have not been extensively studied, resistance to PARP inhibitors, in general, can arise from several factors. These can include secondary mutations in genes involved in homologous recombination repair that restore their function, upregulation of drug efflux pumps, or alterations in the PARP enzymes themselves.
Q4: Has this compound been tested in clinical trials?
A4: Based on publicly available information, this compound is a preclinical compound and has not entered clinical trials. Research on this compound has primarily focused on its in vitro and in vivo efficacy in animal models.[2]
Q5: What are the recommended concentrations of this compound for in vitro experiments?
A5: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response curve to determine the IC50 or GI50 for your cell line of interest. Based on published data, effective concentrations can range from nanomolar to low micromolar. For example, the GI50 in the OCI-LY-19 cell line is 0.017 µM, and the EC50 for preventing centrosome clustering in HeLa cells is 0.053 µM.[2]
Data Presentation: Cell Line-Specific Sensitivity to this compound
The following table summarizes the available quantitative data on the sensitivity of various cancer cell lines to this compound treatment.
| Cell Line | Cancer Type | Metric | Value (µM) | Reference |
| OCI-LY-19 | Diffuse Large B-cell Lymphoma | GI50 | 0.017 | [2] |
| HeLa | Cervical Cancer | EC50 (Centrosome Clustering) | 0.053 | [2] |
| HCC1806 | Breast Cancer | EC50 (Centrosome Declustering) | 0.030 | [3] |
Note: A comprehensive screen of this compound against a large, standardized panel of cancer cell lines (e.g., NCI-60) is not publicly available. The data presented here are from specific published studies. Researchers should perform their own dose-response experiments to determine the sensitivity of their specific cell lines.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.
Western Blot for PARP Cleavage
This protocol is for detecting the cleavage of PARP, a hallmark of apoptosis, following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (that detects both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or a positive control for apoptosis for the desired time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using a chemiluminescence detection system. Look for a decrease in the full-length PARP band (~116 kDa) and the appearance of the cleaved PARP band (~89 kDa).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
Caption: this compound inhibits PARP1/2/6, leading to failed centrosome clustering and mitotic catastrophe.
Caption: Workflow for assessing cell line-specific sensitivity and mechanistic effects of this compound.
References
Strategies to enhance the therapeutic window of AZ0108
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZ0108, a potent, orally bioavailable PARP1, PARP2, and PARP6 inhibitor that blocks centrosome clustering.[1][2][] This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and strategies to enhance the therapeutic window of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a phthalazinone-based inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] It primarily targets PARP1, PARP2, and PARP6.[2][4][5] Its anti-cancer activity stems from its ability to block centrosome clustering in cancer cells, which often have an abnormal number of centrosomes.[1] This disruption of centrosome clustering leads to mitotic errors and subsequent cell death in cancer cells.
Q2: What is the selectivity profile of this compound?
A2: this compound is a potent inhibitor of PARP1, PARP2, and PARP6. It exhibits over 100-fold selectivity against PARP3, TNKS1 (PARP5a), and TNKS2 (PARP5b).[4]
Q3: What are the known off-target effects of this compound?
A3: Based on available data, this compound shows high selectivity for PARP1, PARP2, and PARP6 with significantly lower activity against other PARP family members like PARP3 and Tankyrases.[4] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and should be considered when interpreting experimental results.
Q4: In which cell lines has this compound shown cytotoxic effects?
A4: this compound has demonstrated cytotoxicity in the OCI-LY-19 cell line with a GI50 of 0.017 μM.[5]
Q5: Is this compound suitable for in vivo studies?
A5: Yes, this compound is an orally bioavailable compound and has shown good pharmacokinetic properties in rat and mouse models, making it suitable for in vivo efficacy and tolerability studies.[1][5]
Troubleshooting Guide
Issue 1: Higher than expected IC50/EC50 values in our cell-based assays.
-
Possible Cause 1: Compound Instability.
-
Troubleshooting Step: Prepare fresh stock and working solutions of this compound. Ensure proper storage of the compound as per the manufacturer's instructions to prevent degradation.
-
-
Possible Cause 2: Cell Line Characteristics.
-
Troubleshooting Step: Verify the identity of your cell line through short tandem repeat (STR) profiling. Ensure that the passage number of the cells is low, as prolonged culturing can lead to genetic drift and altered drug sensitivity.
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting Step: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Confirm that the incubation time is sufficient for this compound to exert its effects.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Variability in Cell Culture.
-
Troubleshooting Step: Standardize cell culture conditions, including media composition, serum concentration, and cell passage number. Ensure consistent cell seeding densities across all replicates.
-
-
Possible Cause 2: Pipetting Errors.
-
Troubleshooting Step: Use calibrated pipettes and ensure accurate and consistent dispensing of compound and reagents.
-
-
Possible Cause 3: Edge Effects in Plate-Based Assays.
-
Troubleshooting Step: To minimize edge effects in 96-well or 384-well plates, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile PBS or media.
-
Issue 3: Unexpected toxicity in in vivo models.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Troubleshooting Step: Conduct a dose-response study to determine the maximum tolerated dose (MTD). Correlate pharmacokinetic data with pharmacodynamic readouts to ensure that the doses used are within the therapeutic window for on-target activity.
-
-
Possible Cause 2: Formulation issues.
-
Troubleshooting Step: Ensure the formulation of this compound is appropriate for the route of administration and does not cause non-specific toxicity. Test the vehicle alone as a control group.
-
-
Possible Cause 3: Animal model-specific sensitivities.
-
Troubleshooting Step: Carefully monitor animal health and conduct regular hematological and clinical chemistry analyses to identify any organ-specific toxicities.
-
Strategies to Enhance the Therapeutic Window of this compound
Enhancing the therapeutic window of this compound involves maximizing its anti-tumor efficacy while minimizing toxicity to normal tissues. Key strategies include rational combination therapies and optimized dosing schedules.
Combination Therapies
The therapeutic efficacy of this compound can be potentially enhanced by combining it with agents that induce synthetic lethality or potentiate its mechanism of action.
-
Combination with DNA Damage Response (DDR) Inhibitors:
-
Rationale: Combining PARP inhibitors with inhibitors of other DDR pathways, such as ATR or WEE1, can induce synthetic lethality in a broader range of cancer cells, including those that are not deficient in homologous recombination.[6]
-
Experimental Approach: Assess the synergistic effects of this compound in combination with ATR inhibitors (e.g., Ceralasertib) or WEE1 inhibitors (e.g., Adavosertib) in various cancer cell lines.
-
-
Combination with Anti-Angiogenic Agents:
-
Rationale: Hypoxia, a common feature of the tumor microenvironment, can downregulate the expression of DNA repair proteins like BRCA1 and RAD51, creating a state of "BRCAness".[6] Combining this compound with anti-angiogenic agents (e.g., Cediranib, Bevacizumab) can induce hypoxia and sensitize tumors to PARP inhibition.
-
Experimental Approach: Evaluate the combination of this compound and anti-angiogenic agents in 3D tumor spheroid models and in vivo xenograft models.
-
-
Combination with Immune Checkpoint Inhibitors (ICIs):
-
Rationale: PARP inhibitors can increase genomic instability in tumor cells, leading to the generation of neoantigens and activation of the cGAS-STING pathway, which can enhance the anti-tumor immune response. Combining this compound with ICIs (e.g., anti-PD-1 or anti-CTLA-4 antibodies) may lead to a more durable anti-tumor response.
-
Experimental Approach: Test the combination in syngeneic mouse tumor models and analyze the tumor immune microenvironment by flow cytometry and immunohistochemistry.
-
Dosing Strategies
Optimizing the dosing schedule can help manage toxicities and improve the therapeutic index.
-
Intermittent Dosing:
-
Rationale: Continuous high-dose treatment can lead to cumulative toxicities. Intermittent dosing schedules may allow for recovery of normal tissues while still maintaining anti-tumor efficacy.
-
Experimental Approach: In in vivo studies, compare the efficacy and toxicity of a continuous daily dosing regimen with intermittent schedules (e.g., 5 days on, 2 days off).
-
-
Individualized Dosing:
-
Rationale: Patient-specific factors such as body weight and baseline platelet counts can influence the tolerability of PARP inhibitors. For example, individualized starting doses for the PARP inhibitor niraparib have been shown to reduce hematological toxicities.[7]
-
Experimental Approach: In preclinical models, investigate the correlation between animal weight and hematological parameters with the toxicity of this compound to inform potential individualized dosing strategies.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | |||
| PARP1 | <0.03 µM | Enzyme Assay | [5] |
| PARP2 | <0.03 µM | Enzyme Assay | [5] |
| PARP6 | 0.083 µM | Enzyme Assay | [5] |
| PARP3 | 2.8 µM | Enzyme Assay | [5] |
| TNKS1 | 3.2 µM | Enzyme Assay | [5] |
| TNKS2 | >3 µM | Enzyme Assay | [5] |
| EC50 | |||
| Centrosome Clustering | 0.053 µM | HeLa Cells | [5] |
| GI50 | |||
| Cytotoxicity | 0.017 µM | OCI-LY-19 Cells | [5] |
Table 2: Common Toxicities of PARP Inhibitors and Management Strategies
| Toxicity | Common Grade | Management Strategy | Reference |
| Nausea/Vomiting | 1/2 | Prophylactic antiemetics (e.g., 5-HT3 receptor antagonists), take with food. | [8] |
| Fatigue | 1/2 | Dose interruption or reduction. | [9] |
| Anemia | 1-3 | Blood transfusion, dose interruption, dose reduction. | [9] |
| Thrombocytopenia | 1-4 | Dose reduction, treatment interruption. For some PARP inhibitors, individualized starting dose based on weight and platelet count. | [7][8] |
| Neutropenia | 1-4 | Dose interruption or reduction. | [8] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation and Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Add 100 µL of the 2X compound solution to the respective wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the GI50 value.
-
Protocol 2: Immunofluorescence for Centrosome Clustering
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis: Quantify the number of cells with more than two centrosomes (declustered centrosomes) in the treated versus control groups.
Protocol 3: Western Blot for PARP Pathway Proteins
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as required for the experiment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PARP1, cleaved PARP1, PAR, or other proteins of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating combination therapies with this compound.
Caption: Simplified signaling pathway of PARP6 in centrosome integrity.
References
- 1. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 4. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
AZ0108: A Comparative Analysis of its Selectivity Profile Against Other PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of AZ0108, a potent PARP inhibitor, with other well-established PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib. The information is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Selectivity Profile of PARP Inhibitors
The inhibitory activity of this compound and other PARP inhibitors against various PARP family enzymes is summarized in Table 1. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of an enzyme's activity), has been compiled from various sources. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Table 1: Comparative Selectivity Profile of PARP Inhibitors (IC50 in nM)
| Target | This compound | Olaparib | Niraparib | Rucaparib | Talazoparib |
| PARP1 | <30[1][2] | 5[3] | 3.8[4] | 1.4 (Ki)[3] | 0.57[3] |
| PARP2 | <30[1][2] | 1[3] | 2.1[4] | - | - |
| PARP3 | 2800[1][2] | - | >660 | - | - |
| PARP6 | 83[1][2] | - | - | - | - |
| TNKS1 (PARP5a) | 3200[1][2] | 300x less effective than PARP1/2 | >660 | - | - |
| TNKS2 (PARP5b) | >3000[1][2] | - | - | - | - |
As the data indicates, this compound is a potent inhibitor of PARP1, PARP2, and PARP6.[1][2][5] It demonstrates significant selectivity, with much higher IC50 values for PARP3 and the tankyrases (TNKS1 and TNKS2).[1][2] In comparison, other approved PARP inhibitors like Olaparib, Niraparib, Rucaparib, and Talazoparib are also potent inhibitors of PARP1 and PARP2.[3][4] Some studies suggest that the broader activity of certain PARP inhibitors against other PARP family members or their varying PARP trapping efficiencies may contribute to their distinct clinical profiles.[4][6][7]
PARP Signaling Pathway and Inhibitor Mechanism of Action
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA damage repair.[8][9][10] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins.[10][11] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the SSB.[12]
PARP inhibitors exert their therapeutic effect through a mechanism known as "synthetic lethality". In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In the absence of a functional homologous recombination (HR) pathway (due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.
Caption: PARP signaling in DNA repair and the mechanism of PARP inhibitors.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound is typically performed using an in vitro enzymatic assay. The following is a generalized protocol for such an assay.
Objective: To determine the IC50 value of a test compound against a specific PARP enzyme.
Materials:
-
Recombinant human PARP enzyme (e.g., PARP1, PARP2)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Histone H1 (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplates
-
Plate reader
Procedure:
-
Coating of Microplate: Coat the wells of a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash the wells with wash buffer to remove unbound histone.
-
Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare a reaction mixture containing the PARP enzyme, activated DNA, and biotinylated NAD+ in assay buffer.
-
Enzymatic Reaction: Add the test compound dilutions to the histone-coated wells. Initiate the enzymatic reaction by adding the reaction mixture to each well. Include positive control wells (no inhibitor) and negative control wells (no enzyme).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for the PARylation reaction to occur.
-
Detection: Wash the wells to remove unreacted components. Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.
-
Signal Generation: After another wash step, add the HRP substrate to each well. The HRP will catalyze a colorimetric reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The absorbance values are proportional to the amount of PARP activity. Plot the percentage of PARP inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: A typical experimental workflow for a PARP inhibitor enzymatic assay.
Conclusion
This compound is a potent and selective inhibitor of PARP1, PARP2, and PARP6. Its distinct selectivity profile compared to other PARP inhibitors may offer advantages in specific research and therapeutic contexts. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery to further investigate the potential of this compound and other PARP inhibitors. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative pharmacology of these important therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 8. academic.oup.com [academic.oup.com]
- 9. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 11. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AZ0108 and Olaparib on Centrosome Clustering in Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of two Poly (ADP-ribose) polymerase (PARP) inhibitors, AZ0108 and Olaparib, reveals distinct mechanisms of action concerning their effects on centrosome clustering and mitotic progression in cancer cells. While both compounds target the PARP family of enzymes, their primary therapeutic rationales and their direct impacts on the mitotic spindle differ significantly. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by available experimental data.
Introduction
Centrosome amplification is a common feature of many cancers, leading to the formation of multipolar spindles during mitosis, which can trigger cell death. To survive, cancer cells with supernumerary centrosomes often cluster them into a bipolar spindle array. The inhibition of this centrosome clustering mechanism represents a promising anti-cancer strategy. This report compares this compound, a PARP inhibitor developed to specifically induce centrosome declustering, with Olaparib, a widely used PARP inhibitor primarily known for its role in DNA repair inhibition.
Mechanism of Action and PARP Selectivity
This compound was identified through a phenotypic screen for compounds that induce a multipolar spindle phenotype.[1] It is a potent inhibitor of PARP1, PARP2, and notably, PARP6.[1] Further studies have highlighted the crucial role of PARP6 inhibition in the induction of multipolar spindle formation.[2] The proposed mechanism for this compound is the direct inhibition of centrosome clustering, leading to the formation of multipolar spindles and subsequent mitotic catastrophe in cancer cells with amplified centrosomes.
Olaparib , on the other hand, is a pan-PARP inhibitor with high potency against PARP1 and PARP2. Its primary and well-established mechanism of action is the induction of synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) DNA repair pathways, such as those with BRCA1/2 mutations. By inhibiting PARP-mediated single-strand break repair, Olaparib leads to the accumulation of double-strand breaks during DNA replication, which are lethal in HR-deficient cells. While Olaparib has been observed to induce mitotic defects and mitotic catastrophe, this is largely considered a downstream consequence of overwhelming DNA damage rather than a direct effect on centrosome clustering machinery.[3][4][5]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Olaparib concerning their effects on centrosome clustering and related mitotic events. It is important to note that a direct head-to-head comparison of the two compounds for centrosome declustering has not been published. The data for Olaparib reflects concentrations at which mitotic catastrophe, an indirect consequence of its primary mechanism, has been observed.
| Compound | Assay | Cell Line | Endpoint | Potency (EC50/Concentration) | Reference |
| This compound | High-Content Imaging | HeLa | Multipolar Spindle Formation | EC50: 40 nM | [2] |
| Olaparib | Immunofluorescence | ATM-mutant lymphoid cells | Mitotic Catastrophe Induction | 3 µM | [3] |
| Olaparib | Flow Cytometry / Immunofluorescence | BRCA2-depleted HeLa cells | G2/M Arrest / Chromatin Bridge Formation | 0.5 - 10 µM | [4] |
| Compound | PARP Isoform Inhibition (IC50) | Reference |
| This compound | PARP1 (<30 nM), PARP2 (<30 nM), PARP6 | [1] |
| Olaparib | PARP1, PARP2 |
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of this compound and Olaparib, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway for this compound-induced centrosome declustering.
Caption: Primary mechanism of Olaparib leading to mitotic catastrophe.
Caption: General experimental workflow for assessing effects on centrosome clustering.
Experimental Protocols
High-Content Screening for Multipolar Spindle Formation
This protocol is adapted from the methodology used in the discovery of this compound.[1]
-
Cell Seeding: HeLa cells are seeded into 96- or 384-well microplates at a density that ensures sub-confluency at the time of analysis.
-
Compound Treatment: Cells are treated with a dilution series of the test compounds (e.g., this compound, Olaparib) and incubated for a period that allows for entry into mitosis (e.g., 24-48 hours).
-
Fixation and Staining:
-
Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization is performed with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking is carried out with 1% BSA in PBS for 1 hour.
-
Incubation with primary antibodies against α-tubulin (for mitotic spindle) and γ-tublin (for centrosomes) is done overnight at 4°C.
-
After washing, cells are incubated with corresponding fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Plates are imaged using an automated high-content imaging system.
-
An image analysis algorithm is used to identify mitotic cells and quantify the number of centrosomes and spindle poles per cell.
-
The percentage of cells exhibiting a multipolar spindle phenotype is calculated for each compound concentration.
-
EC50 values are determined from the dose-response curves.
-
Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or Olaparib.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well, and luminescence is measured according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is used to calculate the percentage of cell viability relative to untreated controls. IC50 values are then determined.
Conclusion
This compound and Olaparib represent two distinct classes of PARP inhibitors when considering their effects on centrosome clustering. This compound was specifically designed to inhibit centrosome clustering, a mechanism driven by its potent inhibition of PARP6, leading to the formation of multipolar spindles at nanomolar concentrations. In contrast, Olaparib's primary anti-cancer activity stems from its inhibition of PARP1/2-mediated DNA repair, causing synthetic lethality in HR-deficient tumors. The mitotic defects observed with Olaparib treatment are a secondary consequence of DNA damage accumulation and occur at micromolar concentrations.
For researchers investigating the direct mechanisms of centrosome clustering, this compound serves as a specific tool. For those studying the interplay between DNA damage and mitotic progression, Olaparib remains a cornerstone compound. This comparative guide underscores the importance of understanding the specific molecular targets and downstream cellular effects of PARP inhibitors in designing targeted cancer therapies.
References
- 1. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of PARP6 Triggers Multipolar Spindle Formation and Elicits Therapeutic Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Premature mitotic entry induced by ATR inhibition potentiates olaparib inhibition‐mediated genomic instability, inflammatory signaling, and cytotoxicity in BRCA2‐deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to PARP Inhibitors: AZ0108 Versus Talazoparib in BRCA-Mutated Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the poly (ADP-ribose) polymerase (PARP) inhibitor Talazoparib with a hypothetical PARP inhibitor, designated here as AZ0108, in the context of BRCA-mutated cancer models. Due to the current lack of publicly available data for this compound, this document serves as a template, outlining the requisite experimental data and methodologies for a comprehensive comparison. The established preclinical and clinical profile of Talazoparib is presented as a benchmark.
Mechanism of Action: Synthetic Lethality in BRCA-Mutated Cancers
Both Talazoparib and, presumably, this compound are designed to exploit the principle of synthetic lethality in cancers with mutations in the BRCA1 or BRCA2 genes.[1] These genes are critical for the repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[2] When BRCA1/2 are mutated, cancer cells become heavily reliant on PARP enzymes for the repair of single-strand breaks (SSBs).[2][3]
PARP inhibitors disrupt this remaining repair mechanism in two ways:
-
Catalytic Inhibition : They block the enzymatic activity of PARP, preventing the recruitment of other DNA repair proteins to the site of SSBs.[2]
-
PARP Trapping : They trap the PARP enzyme on the DNA at the site of the break.[3][4] This creates a toxic PARP-DNA complex that can stall replication forks, leading to the formation of DSBs.[5]
In BRCA-mutated cells, the inability to repair these DSBs via the defective HR pathway leads to genomic instability and ultimately, cell death.[6] The potency of PARP trapping is a key differentiator among inhibitors and is strongly correlated with their cytotoxic effects.[5][7] Talazoparib is recognized as a particularly potent PARP trapping agent.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating PARP6 Inhibition in AZ0108's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PARP inhibitor AZ0108, focusing on the validation of its mechanism through the inhibition of Poly(ADP-ribose) Polymerase 6 (PARP6). We present supporting experimental data, detailed protocols for key validation experiments, and a comparative analysis with other PARP inhibitors.
Executive Summary
This compound is a potent inhibitor of multiple PARP enzymes, with significant activity against PARP6.[1] Its mechanism of action is linked to the induction of multipolar spindle (MPS) formation in cancer cells, a phenotype that is replicated by the genetic knockdown of PARP6. A key downstream effector of PARP6 in this pathway is Checkpoint Kinase 1 (Chk1). This compound-mediated inhibition of PARP6's mono-ADP-ribosylating (MARylating) activity on Chk1 leads to hyperphosphorylation of Chk1 at Serine 345 (p-Chk1 S345), disrupting normal mitotic progression and leading to the observed MPS phenotype. This guide delves into the experimental evidence supporting this mechanism and provides protocols to enable its validation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against a Panel of PARP Enzymes
| PARP Enzyme | IC50 (µM) |
| PARP1 | <0.03[1] |
| PARP2 | <0.03[1] |
| PARP6 | 0.083 [1] |
| PARP3 | 2.8[1] |
| TNKS1 | 3.2[1] |
| TNKS2 | >3[1] |
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Line | EC50 / GI50 (µM) |
| Centrosome Declustering | HeLa | 0.053[1] |
| Cytotoxicity (Growth Inhibition) | OCI-LY-19 | 0.017[1] |
Mandatory Visualization
Caption: this compound inhibits PARP6, leading to increased Chk1 phosphorylation and multipolar spindle formation.
References
Navigating PARP Inhibitor Resistance: A Comparative Guide to AZ0108 and Other PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors presents a significant challenge in oncology. While several PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, have become standard-of-care in cancers with homologous recombination deficiencies (HRD), the development of cross-resistance can limit their long-term efficacy. This guide provides a comparative overview of a novel investigational PARP inhibitor, AZ0108, and its approved counterparts, with a focus on their mechanisms of action and the potential implications for cross-resistance.
It is important to note that, to date, there are no publicly available studies directly investigating the cross-resistance between this compound and other PARP inhibitors. Therefore, this guide summarizes existing data on the individual agents and discusses potential cross-resistance scenarios based on known resistance mechanisms.
Mechanism of Action: A Key Differentiator
The primary mechanism of action for approved PARP inhibitors like olaparib, rucaparib, niraparib, and talazoparib is the inhibition of PARP1 and PARP2 enzymes.[1][2][3][4] This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into toxic double-strand breaks during replication. In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death.[1][5][6][7][8]
This compound, while also a PARP inhibitor, exhibits a distinct and multifaceted mechanism of action. It is a potent inhibitor of PARP1, PARP2, and PARP6.[9] Crucially, alongside its PARP enzymatic inhibition, this compound was discovered through a phenotypic screen for its ability to block centrosome clustering in cancer cells.[9] Many cancer cells have an abnormal number of centrosomes, and to survive mitosis, they must cluster these extra centrosomes into two poles. By preventing this clustering, this compound induces multipolar spindle formation, leading to mitotic catastrophe and cell death.[9][10] This dual mechanism of targeting both DNA repair and mitotic integrity distinguishes this compound from other PARP inhibitors.
dot
Figure 1: Mechanisms of Action of Standard PARP Inhibitors and this compound.
Comparative Data on PARP Inhibition
While direct cross-resistance data is unavailable, we can compare the known enzymatic inhibitory activities of these compounds.
| PARP Inhibitor | Primary PARP Targets | Key Cellular Effect(s) |
| This compound | PARP1, PARP2, PARP6[9] | Inhibition of PARP activity, Inhibition of centrosome clustering[9] |
| Olaparib | PARP1, PARP2[1][7] | Inhibition of PARP activity, PARP trapping[8][11] |
| Rucaparib | PARP1, PARP2, PARP3[2][12][13] | Inhibition of PARP activity, PARP trapping[13] |
| Niraparib | PARP1, PARP2[3][4] | Inhibition of PARP activity, PARP trapping[14][15] |
| Talazoparib | PARP1, PARP2[5][16] | Potent inhibition of PARP activity and PARP trapping[16][17][18] |
Potential for Cross-Resistance: A Mechanistic Discussion
Resistance to PARP inhibitors is a complex phenomenon driven by various molecular alterations.[19][20][21][22] Understanding these mechanisms is crucial for predicting potential cross-resistance.
dot
Figure 2: Key Signaling Pathways Involved in PARP Inhibitor Resistance.
1. Restoration of Homologous Recombination Repair (HRR): This is a primary mechanism of resistance to standard PARP inhibitors.[19][21] Secondary mutations in BRCA1/2 or other HRR genes can restore their function, diminishing the synthetic lethal effect. It is plausible that cancer cells that have developed resistance to olaparib, rucaparib, niraparib, or talazoparib through HRR restoration would still be sensitive to this compound due to its independent mechanism of inhibiting centrosome clustering.
2. Alterations in PARP1: Mutations in PARP1 that prevent inhibitor binding or loss of PARP1 expression can lead to resistance.[19] Cross-resistance to this compound would depend on whether the specific PARP1 alteration also affects this compound binding. However, the centrosome declustering activity of this compound might still confer a therapeutic window.
3. Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of PARP inhibitors, leading to resistance.[19] It is likely that this mechanism would confer cross-resistance to all PARP inhibitors, including this compound, if it is also a substrate for these pumps.
4. Replication Fork Stabilization: Some resistance mechanisms involve the stabilization of replication forks, preventing the formation of double-strand breaks.[19][22] The efficacy of this compound in such a scenario would depend on the cancer cell's reliance on the centrosome clustering pathway for survival.
Experimental Protocols for Future Cross-Resistance Studies
To definitively assess the cross-resistance profile of this compound, dedicated preclinical studies are required. The following are standard experimental protocols that could be employed.
dot
Figure 3: A Proposed Experimental Workflow for a Cross-Resistance Study.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed parental and PARP inhibitor-resistant cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and other PARP inhibitors for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[23][24][25][26][27] Viable cells with active metabolism will convert the MTT into a purple formazan product.[26][27]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[25][28]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[23][28]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after drug treatment.
-
Cell Seeding: Seed a low number of single cells in 6-well plates.
-
Drug Treatment: Treat the cells with the PARP inhibitors for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.[28][29][30][31][32]
-
Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
PARP Activity Assay
This assay measures the enzymatic activity of PARP in cell lysates.
-
Cell Lysis: Prepare nuclear extracts or whole-cell lysates from cells treated with the PARP inhibitors.
-
Assay Reaction: Use a commercial PARP assay kit (colorimetric or fluorometric) that typically involves incubating the cell lysate with a histone-coated plate, biotinylated NAD+, and activated DNA.[33][34][35]
-
Detection: The incorporation of biotinylated poly(ADP-ribose) onto histones is detected using streptavidin-HRP and a colorimetric or fluorometric substrate.[33]
-
Data Analysis: Quantify the PARP activity based on the signal intensity and compare the inhibitory effect of the different compounds.
Conclusion
This compound represents a promising investigational agent with a dual mechanism of action that targets both DNA repair and mitotic integrity. While direct comparative data on cross-resistance is currently lacking, its unique ability to induce centrosome declustering suggests it may overcome some of the common resistance mechanisms observed with standard PARP1/2 inhibitors. Rigorous preclinical studies are warranted to elucidate the cross-resistance profile of this compound and guide its future clinical development. The experimental protocols outlined in this guide provide a framework for conducting such essential investigations.
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aurora A inhibition limits centrosome clustering and promotes mitotic catastrophe in cells with supernumerary centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 12. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 15. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Talazoparib - Wikipedia [en.wikipedia.org]
- 17. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 18. Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation | Value-Based Cancer Care [valuebasedcancer.com]
- 19. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. MTT (Assay protocol [protocols.io]
- 26. broadpharm.com [broadpharm.com]
- 27. merckmillipore.com [merckmillipore.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. bpsbioscience.com [bpsbioscience.com]
- 34. PARP and DDR Pathway Drug Discovery [promega.com]
- 35. sigmaaldrich.com [sigmaaldrich.com]
The Promise of Synthetic Lethality: A Guide to the Potential Synergistic Effects of AZ0108 with ATR and CHK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cancer therapy, the concept of synthetic lethality has emerged as a powerful strategy to selectively target cancer cells while sparing their normal counterparts. This approach exploits the co-occurrence of two genetic or molecular alterations that are individually viable but lethal when combined. One of the most promising areas of synthetic lethality research involves the combination of inhibitors targeting the DNA Damage Response (DDR) pathway. This guide explores the potential synergistic effects of AZ0108, a potent PARP inhibitor, with inhibitors of Ataxia Telangiectasia and Rad3-related protein (ATR) and Checkpoint Kinase 1 (CHK1), providing a comprehensive overview of the underlying mechanisms, supporting experimental data from related compounds, and detailed experimental protocols.
Unveiling the Key Players: this compound, ATR, and CHK1
This compound is a novel and potent inhibitor of Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, PARP2, and PARP6.[1][2][3] It was discovered through a phenotypic screen for compounds that induce a multi-polar spindle phenotype by declustering centrosomes, a characteristic feature of some cancer cells.[3] Notably, the mechanism of action for this compound is suggested to involve the inhibition of PARP6-mediated MARylation of downstream substrates, one of which has been identified as CHK1.[4][5] This direct link between this compound and CHK1 provides a strong rationale for investigating its combination with ATR/CHK1 inhibitors.
ATR and CHK1 are key kinases in the DDR pathway, which is crucial for maintaining genomic integrity. ATR is a master regulator that is activated by single-stranded DNA, a common feature of DNA replication stress. Once activated, ATR phosphorylates and activates a cascade of downstream targets, including CHK1. CHK1, in turn, orchestrates cell cycle arrest, DNA repair, and stabilization of replication forks.
The Rationale for Synergy: A Two-Pronged Attack on Cancer Cells
The synergistic potential of combining this compound with ATR or CHK1 inhibitors lies in the complementary roles of PARP and ATR/CHK1 in the DDR.
-
PARP Inhibition by this compound: PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway, PARP inhibition is synthetically lethal.
-
ATR/CHK1 Inhibition: ATR and CHK1 are essential for stabilizing stalled replication forks and initiating DNA repair. Inhibition of ATR or CHK1 in cells experiencing replication stress, such as that induced by PARP inhibitors, can lead to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death.
By combining this compound with an ATR or CHK1 inhibitor, cancer cells are subjected to a dual assault on their ability to cope with DNA damage, leading to a synergistic increase in cytotoxicity.
Visualizing the Interplay: Signaling Pathways and Experimental Workflow
To better understand the intricate molecular interactions and the experimental approach to studying these synergies, the following diagrams are provided.
Caption: Simplified signaling pathway of PARP and ATR/CHK1 in DNA Damage Response.
Caption: General experimental workflow for assessing synergy between drug combinations.
Evidence from the Field: Synergistic Effects of PARP Inhibitors with ATR/CHK1 Inhibitors
While direct studies on this compound in combination with ATR/CHK1 inhibitors are not yet published, a substantial body of evidence from preclinical and clinical studies on other PARP inhibitors provides a strong foundation for the potential of this therapeutic strategy.
| Combination | Cancer Type | Key Findings | Reference |
| PARP Inhibitor (Olaparib) + ATR Inhibitor (AZD6738) | Ewing Sarcoma | Synergistic anti-tumor activity observed across a range of concentrations. | |
| PARP Inhibitor (AZD2281) + ATR Inhibitor (BAY1895344) | HER2-positive Cancers | Synergistically potentiated the inhibitory effects of a HER2-targeting antibody-drug conjugate. | [6] |
| PARP Inhibitor + ATR Inhibitor | Triple-Negative Breast Cancer | A novel dual ATR/PARP1 inhibitor demonstrated synergistic antitumor efficacy. | [7] |
| CHK1 Inhibitor (Prexasertib) + PARG Inhibitor | Ovarian Cancer | Showed excellent synergy in platinum-resistant ovarian cancer cells. | [8] |
| CHK1 Inhibitor + G9a Inhibitor | Pancreatic Cancer | Synergistic effect on replication-associated phenomena, leading to efficient induction of cell death. | [9] |
| Wee1 Inhibitor + CHK1 Inhibitor | Osteosarcoma | Combined inhibition caused a strong synergy in the induction of S-phase DNA damage and reduction of clonogenic survival. | [10] |
Detailed Experimental Protocols
To facilitate the investigation of the synergistic effects of this compound with ATR/CHK1 inhibitors, the following are detailed protocols for key experiments, compiled from studies on similar drug combinations.
Cell Viability and Synergy Analysis
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the ATR or CHK1 inhibitor, both as single agents and in combination, for 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Synergy Calculation: Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound, the ATR or CHK1 inhibitor, and the combination at their IC50 concentrations for 48 hours.
-
Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
DNA Damage Analysis (γH2AX Staining)
-
Cell Treatment and Fixation: Grow cells on coverslips and treat them with the drug combination for 24 hours. Fix the cells with 4% paraformaldehyde.
-
Immunofluorescence Staining: Permeabilize the cells with Triton X-100 and block with bovine serum albumin. Incubate with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus.
Conclusion and Future Directions
The combination of PARP inhibitors with ATR or CHK1 inhibitors represents a highly promising therapeutic strategy for a range of cancers. The specific molecular characteristics of this compound, particularly its link to CHK1, provide a compelling rationale for its investigation in this context. The experimental data from studies on other PARP inhibitors strongly support the potential for synergistic cytotoxicity.
Future research should focus on direct in vitro and in vivo studies of this compound in combination with a panel of ATR and CHK1 inhibitors across various cancer cell lines. These studies will be crucial to validate the synergistic effects, elucidate the precise molecular mechanisms, and identify potential biomarkers for patient selection. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on this exciting and potentially impactful area of cancer drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combined inhibition of PARP and ATR synergistically potentiates the antitumor activity of HER2-targeting antibody-drug conjugate in HER2-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel ATR/PARP1 Dual Inhibitors Demonstrate Synergistic Antitumor Efficacy in Triple-Negative Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHK1 inhibitor induced PARylation by targeting PARG causes excessive replication and metabolic stress and overcomes chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined Targeting of G9a and Checkpoint Kinase 1 Synergistically Inhibits Pancreatic Cancer Cell Growth by Replication Fork Collapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined inhibition of Wee1 and Chk1 gives synergistic DNA damage in S-phase due to distinct regulation of CDK activity and CDC45 loading - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of AZ0108's anti-tumor activity across different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of AZ0108, a potent, orally bioavailable phthalazinone-based inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. Due to the limited publicly available data specifically for this compound across a wide range of cancer types, this guide presents the existing data for this compound and provides a comparative context using data from the well-characterized PARP inhibitor, Olaparib. This approach offers a framework for understanding the potential therapeutic applications of this compound and similar compounds in oncology.
Introduction to this compound
This compound is a selective inhibitor of PARP1, PARP2, and PARP6.[1] Its primary mechanism of action involves the inhibition of centrosome clustering in cancer cells, which possess supernumerary centrosomes, leading to a multi-polar spindle phenotype and subsequent mitotic catastrophe.[1] Additionally, as a PARP inhibitor, this compound is expected to induce synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. It has also been shown to trigger DNA replication stress, a mechanism distinct from first-generation PARP inhibitors like Olaparib.
Comparative In Vitro Efficacy
Quantitative data on the anti-tumor activity of this compound is currently limited. The available data is presented below, alongside comparative data for Olaparib from the NCI-60 cell line screen to provide a broader context of PARP inhibitor efficacy across different cancer histologies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Metric | Value (µM) |
| OCI-LY-19 | Lymphoma | GI50 | 0.017 |
| HeLa | Cervical Cancer | EC50 (Centrosome Declustering) | 0.053[1] |
Table 2: Comparative In Vitro Activity of Olaparib (NCI-60 Data)
| Cell Line | Cancer Type | Metric | Value (µM) |
| Breast Cancer | |||
| MCF7 | Breast | GI50 | >10 |
| MDA-MB-231 | Breast | GI50 | 5.6 |
| HS 578T | Breast | GI50 | 8.9 |
| Glioblastoma | |||
| U251 | CNS | GI50 | 7.1 |
| SNB-19 | CNS | GI50 | 9.8 |
| Pancreatic Cancer | |||
| PANC-1 | Pancreatic | GI50 | 6.3 |
| MIA PaCa-2 | Pancreatic | GI50 | 7.9 |
| Ovarian Cancer | |||
| OVCAR-3 | Ovarian | GI50 | 4.5 |
| NCI/ADR-RES | Ovarian | GI50 | 3.2 |
| Prostate Cancer | |||
| PC-3 | Prostate | GI50 | >10 |
| DU-145 | Prostate | GI50 | >10 |
Disclaimer: The data for Olaparib is provided for contextual comparison and is derived from the NCI-60 database. Direct comparison of absolute values between different studies and compounds should be made with caution.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
This compound Mechanism of Action
This compound functions as a PARP inhibitor, with a key described mechanism of inducing mitotic catastrophe through the inhibition of centrosome clustering.
Caption: Mechanism of this compound-induced mitotic catastrophe.
General Experimental Workflow for In Vitro Anti-Tumor Activity
The following diagram outlines a typical workflow for assessing the in vitro efficacy of a compound like this compound.
References
Head-to-head comparison of AZ0108 and AZD2281 (Olaparib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two poly (ADP-ribose) polymerase (PARP) inhibitors: AZ0108 and the approved drug AZD2281, widely known as Olaparib (Lynparza®). This objective analysis is designed to inform research and development decisions by presenting available preclinical and clinical data, detailing experimental methodologies, and visualizing key biological pathways and workflows.
Executive Summary
Olaparib (AZD2281) is a well-established PARP inhibitor with broad clinical approval for treating various cancers associated with defective DNA repair pathways, particularly those with BRCA1/2 mutations.[1][2][3] Its mechanism of action, centered on inhibiting PARP enzymes and trapping PARP-DNA complexes, leads to synthetic lethality in cancer cells with homologous recombination deficiency (HRD).[4][5][6] In contrast, this compound is a preclinical-stage PARP inhibitor with a distinct profile. While it also inhibits PARP1 and PARP2, it demonstrates activity against other PARP family members and uniquely induces a multi-polar spindle phenotype by blocking centrosome clustering.[7][8] This guide will delve into the specifics of their mechanisms, comparative preclinical efficacy, and the extensive clinical data available for Olaparib.
Mechanism of Action
Both this compound and Olaparib function by inhibiting PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs).[5] By blocking PARP, these inhibitors lead to the accumulation of SSBs, which can then generate more lethal double-strand breaks (DSBs) during DNA replication.[5] In cancer cells with pre-existing defects in DSB repair, such as those with BRCA1/2 mutations, this accumulation of DNA damage triggers cell death through a concept known as synthetic lethality.[5][6]
Olaparib (AZD2281): Primarily targets PARP1 and PARP2.[2] Its cytotoxic effects are attributed to both the inhibition of PARP enzymatic activity and the formation of trapped PARP-DNA complexes, which are highly toxic to the cell.[4]
This compound: Exhibits a broader inhibitory profile, targeting PARP1, PARP2, PARP3, and PARP6, as well as Tankyrase 1 (TNKS1) and TNKS2 to a lesser extent.[7] A distinguishing feature of this compound is its ability to prevent centrosome clustering, leading to the formation of multi-polar spindles during mitosis, a potentially valuable anti-cancer mechanism.[7][8]
Below is a diagram illustrating the central role of PARP in DNA repair and the mechanism of PARP inhibitors.
Caption: Role of PARP in DNA repair and mechanism of PARP inhibitors.
Preclinical Data Comparison
The following tables summarize the available preclinical data for this compound and Olaparib, offering a quantitative comparison of their enzymatic inhibition and cellular activity.
Table 1: Comparative PARP Enzyme Inhibition (IC50 values)
| Target | This compound (μM) | Olaparib (AZD2281) (nM) |
| PARP1 | <0.03[7] | 5[9] |
| PARP2 | <0.03[7] | 1[9] |
| PARP3 | 2.8[7] | - |
| PARP6 | 0.083[7] | - |
| TNKS1 | 3.2[7] | - |
| TNKS2 | >3[7] | - |
| Note: Data for Olaparib's inhibition of other PARP family members is not readily available in the provided search results. A dash (-) indicates no data was found. |
Table 2: Comparative Cellular and In Vivo Activity
| Parameter | This compound | Olaparib (AZD2281) |
| Cellular Activity | Prevents centrosome clustering (EC50 = 0.053 μM)[7] | Induces growth inhibition in pediatric solid tumor cell lines (median IC50 = 3.6 μM)[10] |
| Cytotoxicity | GI50 = 0.017 μM in OCI-LY-19 cells[7] | Demonstrates enhanced activity in triple-negative breast cancer cell lines with homologous recombination deficiency[11] |
| In Vivo Efficacy | Exhibits good pharmacokinetic properties in rat/mouse models[7] | Causes marked tumor growth inhibition in xenograft models of homologous recombination deficient cell lines[11] |
| Pharmacodynamics | - | In NGP xenografts, inhibited PAR activity by 88% as a single agent and 100% with chemotherapy[10] |
| A dash (-) indicates no data was found. |
Clinical Data Overview: Olaparib (AZD2281)
Olaparib has undergone extensive clinical development, leading to its approval for a range of indications.
Key Approved Indications:
-
Maintenance treatment of BRCA-mutated advanced ovarian cancer.[1]
-
Adjuvant treatment of germline BRCA-mutated, HER2-negative, high-risk early breast cancer.[1]
-
Treatment of deleterious or suspected deleterious germline or somatic HRR gene-mutated metastatic castration-resistant prostate cancer.[4]
-
Maintenance treatment of germline BRCA-mutated metastatic pancreatic adenocarcinoma.[1]
Summary of Key Clinical Trial Results:
| Trial | Cancer Type | Key Finding |
| SOLO1/GOG 3004 | Newly Diagnosed Advanced Ovarian Cancer (BRCA mutation) | At 7 years, 67.0% of patients receiving Olaparib were alive versus 46.5% for placebo.[12] |
| OlympiA | High-Risk, Early-Stage Breast Cancer (BRCA1/2 mutations) | Adjuvant Olaparib reduced the risk of cancer recurrence by 35% and the risk of death by 28% after a median of 6 years.[13][14] |
| Study 19 | Platinum-Sensitive Relapsed Ovarian Cancer | Olaparib maintenance improved progression-free survival (PFS) to 8.4 months vs. 4.8 months for placebo.[6] |
| Phase Ib Trial | Relapsed Ovarian Cancer | Combination of Olaparib tablets with chemotherapy showed a 66% response rate in heavily pretreated patients. |
Developmental Status of this compound
Based on available information, this compound is in the preclinical stage of development. Studies have demonstrated its oral bioavailability and potent inhibition of centrosome clustering, making it a candidate for in vivo efficacy and tolerability studies.[8] There is no publicly available information regarding its entry into clinical trials.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below is a general workflow for the preclinical evaluation of PARP inhibitors like this compound and Olaparib.
Caption: General workflow for preclinical evaluation of PARP inhibitors.
Detailed Methodologies:
-
PARP Enzyme Inhibition Assays: Typically involve recombinant human PARP enzymes and a substrate such as biotinylated NAD+. The incorporation of biotinylated ADP-ribose onto histone proteins is quantified, often using a colorimetric or chemiluminescent readout. The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is then determined.
-
Cell Viability Assays: Cancer cell lines, both with and without known HRD, are treated with increasing concentrations of the PARP inhibitor. Cell viability is assessed after a set period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.
-
PARylation Assays (In-cell Western): To confirm target engagement in cells, levels of poly(ADP-ribose) (PAR) can be measured. Cells are treated with the inhibitor, followed by a DNA damaging agent (e.g., hydrogen peroxide) to stimulate PARP activity. PAR levels are then quantified using an antibody-based detection method.
-
Centrosome Clustering Analysis (for this compound): Cells known to have supernumerary centrosomes (e.g., HeLa) are treated with the compound. Following fixation and staining for centrosomal (e.g., γ-tubulin) and spindle (e.g., α-tubulin) markers, the percentage of mitotic cells with a multi-polar spindle phenotype is quantified using high-content imaging.
-
Xenograft Studies: Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, mice are treated with the PARP inhibitor, vehicle control, or standard-of-care chemotherapy. Tumor volume is measured regularly to assess anti-tumor efficacy.
Conclusion
Olaparib (AZD2281) is a clinically validated and successful PARP inhibitor, demonstrating significant efficacy in cancers with underlying DNA repair deficiencies. Its development has paved the way for targeted therapies exploiting synthetic lethality. This compound represents a novel, preclinical PARP inhibitor with a potentially differentiated mechanism of action due to its broader PARP family inhibition and its unique ability to induce mitotic catastrophe through the inhibition of centrosome clustering. While direct comparative efficacy data is lacking, the distinct preclinical profile of this compound suggests it may have applications in different tumor types or in combination therapies. Further investigation into the in vivo efficacy and safety of this compound is warranted to determine its potential as a future cancer therapeutic.
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Olaparib - NCI [cancer.gov]
- 4. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 5. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors in Reproductive System Cancers: Current Use and Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. OlympiA Trial: Long-Term Benefits of Olaparib Confirmed in High-Risk Subgroup of Breast Cancer - The ASCO Post [ascopost.com]
- 14. icr.ac.uk [icr.ac.uk]
Evaluating AZ0108 in Olaparib-Resistant Cancers: A Mechanistic Comparison and Therapeutic Outlook
A Note to Researchers: Direct comparative studies evaluating the efficacy of AZ0108 specifically in Olaparib-resistant cancer models are not publicly available at this time. This guide, therefore, provides a comprehensive comparison based on the distinct mechanisms of action of this compound and Olaparib, alongside a discussion of established Olaparib resistance pathways. The therapeutic potential of this compound in this context is presented as a scientifically grounded hypothesis awaiting experimental validation.
Introduction: The Challenge of Olaparib Resistance
Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, has revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations.[1][2] By inhibiting PARP-mediated DNA single-strand break repair, Olaparib leads to the accumulation of double-strand breaks that are lethal to HRR-deficient cancer cells, a concept known as synthetic lethality.[1] However, the emergence of resistance to Olaparib presents a significant clinical challenge, limiting its long-term efficacy.[3][4] Common mechanisms of resistance include the restoration of HRR function, increased drug efflux, and alterations in PARP1 itself.[5] This necessitates the exploration of novel therapeutic strategies to overcome or bypass these resistance mechanisms.
This compound: A PARP Inhibitor with a Differentiated Mechanism
This compound is a novel, orally bioavailable phthalazinone-based PARP inhibitor with a distinct pharmacological profile.[6] While it shares the core function of PARP inhibition with Olaparib, this compound possesses an additional, potent activity: the inhibition of centrosome clustering.[6] This dual mechanism of action provides a compelling rationale for its potential efficacy in cancers that have developed resistance to conventional PARP inhibitors like Olaparib.
Comparative Inhibitory Profile
The following table summarizes the known inhibitory activities of this compound and Olaparib against various PARP enzymes.
| Target | This compound IC₅₀ | Olaparib IC₅₀ |
| PARP1 | <0.03 µM[7] | 1-5 nM |
| PARP2 | <0.03 µM[7] | 1-5 nM |
| PARP3 | 2.8 µM[7] | 1-5 nM |
| PARP6 | 0.083 µM[7] | Data not available |
| TNKS1 (PARP5a) | 3.2 µM[7] | ~1.5 µM |
| TNKS2 (PARP5b) | >3 µM[7] | ~0.3 µM |
| Centrosome Clustering EC₅₀ | 0.053 µM [7] | Not a primary mechanism |
Note: IC₅₀ and EC₅₀ values are compiled from various sources and may vary depending on the assay conditions. The data for Olaparib's PARP inhibition is generally reported in the low nanomolar range.
Signaling Pathways and Mechanisms of Action
Olaparib: Targeting DNA Repair through PARP Inhibition
Olaparib's primary mechanism involves the inhibition of PARP1 and PARP2, crucial enzymes in the base excision repair (BER) pathway that resolves single-strand DNA breaks. In cancer cells with deficient HRR (e.g., BRCA1/2 mutations), the inhibition of BER by Olaparib leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate toxic double-strand breaks. These cannot be efficiently repaired in the absence of a functional HRR pathway, leading to genomic instability and cell death.
Figure 1: Olaparib's Mechanism of Action.
This compound: A Dual-Pronged Attack on Cancer Cells
This compound not only inhibits PARP-mediated DNA repair but also disrupts mitosis by preventing the clustering of supernumerary centrosomes, a common feature in cancer cells. Many cancer cells accumulate extra centrosomes, which can lead to multipolar spindle formation and mitotic catastrophe. To survive, these cells cluster their extra centrosomes into two functional poles, enabling a bipolar cell division. By inhibiting this clustering process, this compound forces multipolar mitosis, leading to aneuploidy and cell death, a mechanism that is independent of the cell's HRR status.
Figure 2: this compound's Dual Mechanism of Action.
Overcoming Olaparib Resistance with this compound: A Therapeutic Hypothesis
The unique centrosome clustering inhibition activity of this compound presents a plausible strategy to treat Olaparib-resistant cancers.
Bypassing HRR Restoration
A primary mechanism of acquired resistance to Olaparib is the restoration of HRR function, often through secondary mutations in BRCA1/2 or other HRR-related genes. Since this compound's induction of mitotic catastrophe via centrosome de-clustering is independent of the HRR pathway, it could remain effective in cancer cells that have regained HRR proficiency and become resistant to Olaparib.
Potential for Synergy
Even in Olaparib-resistant cells with partial HRR function, the dual mechanism of this compound could offer a synergistic effect. The residual PARP inhibition by this compound could still generate a level of DNA damage that, combined with the mitotic disruption from centrosome de-clustering, proves lethal to the cancer cells.
Figure 3: Overcoming Olaparib Resistance with this compound.
Experimental Protocols for Future Comparative Studies
To validate the therapeutic potential of this compound in Olaparib-resistant cancers, the following experimental approaches are recommended:
Cell Viability and Apoptosis Assays
-
Objective: To compare the cytotoxic effects of this compound and Olaparib on Olaparib-sensitive and Olaparib-resistant cancer cell lines.
-
Methodology:
-
Establish Olaparib-resistant cell lines by continuous exposure of sensitive parental lines (e.g., BRCA-mutated ovarian or breast cancer cells) to escalating doses of Olaparib.
-
Treat both sensitive and resistant cell lines with a range of concentrations of this compound and Olaparib for 72 hours.
-
Assess cell viability using assays such as MTT or CellTiter-Glo.
-
Measure apoptosis induction via Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Centrosome Clustering and Mitotic Spindle Analysis
-
Objective: To confirm the effect of this compound on centrosome clustering and mitotic spindle formation in Olaparib-resistant cells.
-
Methodology:
-
Treat Olaparib-resistant cells with this compound.
-
Fix and stain cells with antibodies against γ-tubulin (to mark centrosomes) and α-tubulin (to visualize microtubules).
-
Analyze the number and organization of centrosomes and the morphology of mitotic spindles using immunofluorescence microscopy.
-
Quantify the percentage of cells with multipolar spindles.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo efficacy of this compound in Olaparib-resistant tumor models.
-
Methodology:
-
Establish xenograft tumors in immunocompromised mice using Olaparib-resistant cancer cells.
-
Once tumors are established, treat mice with vehicle, Olaparib, or this compound.
-
Monitor tumor growth over time.
-
At the end of the study, excise tumors for downstream analysis, including immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Conclusion and Future Directions
While direct evidence is currently lacking, the unique dual mechanism of this compound, combining PARP inhibition with the disruption of centrosome clustering, presents a promising therapeutic strategy for overcoming resistance to conventional PARP inhibitors like Olaparib. Future preclinical and clinical studies are imperative to validate this hypothesis and to determine the clinical utility of this compound in patients with Olaparib-resistant cancers. The experimental protocols outlined in this guide provide a framework for such investigations, which will be crucial in expanding the therapeutic arsenal against resistant malignancies.
References
- 1. Olaparib - NCI [dctd.cancer.gov]
- 2. JNCCN 360 - Ovarian - Olaparib (Lynparza) [jnccn360.org]
- 3. Overcoming PARP inhibitor resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming PARP inhibitor resistance in ovarian cancer: what are the most promising strategies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for AZ0108: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of the PARP inhibitor AZ0108, this guide outlines procedural, step-by-step instructions to ensure the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling
All individuals tasked with handling this compound waste are required to have completed training in hazardous waste management protocols.[3] It is crucial to treat any material that has come into contact with this compound as hazardous chemical waste.[1]
Personal Protective Equipment (PPE)
To mitigate the risk of exposure when managing this compound waste, the consistent use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Laboratory Coat: A dedicated lab coat should be used.
-
Respiratory Protection: In situations where aerosolization is possible, the use of an appropriate respirator may be necessary.
Waste Segregation and Storage
The correct segregation and storage of this compound waste are fundamental to preventing accidental exposures and maintaining regulatory compliance.
-
Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA within the laboratory.[4][5]
-
Incompatible Materials: this compound waste should never be mixed with incompatible chemicals. It is important to store acids and bases separately and to keep oxidizing agents away from reducing agents and organic compounds.[4]
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills.[6]
-
Waste Containers: Containers for hazardous waste must be:
Step-by-Step Disposal Procedures
The following outlines the disposal process for various forms of this compound waste.
Solid Waste
-
Collection: All solid this compound and any contaminated disposable labware, such as pipette tips, tubes, and gloves, should be placed in a designated, leak-proof container.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Avoid the use of abbreviations.[1] The label should also include the name of the principal investigator, the laboratory location, and the date the first item of waste was added.
-
Storage: The waste container should be stored in the designated SAA.
-
Disposal: When the container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal, which is typically done through incineration or another approved method for cytotoxic waste.[2][7]
Liquid Waste
-
Collection: Any solutions that contain this compound must be collected in a compatible, leak-proof, and shatter-resistant container.[6]
-
Segregation: Ensure that organic solvent solutions are not mixed with aqueous waste.[1]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and an estimated concentration.
-
pH Considerations: While some institutional guidelines may permit the disposal of dilute aqueous solutions down the drain if the pH is adjusted to a neutral range (typically between 5.5 and 10.5) and the solution is free of other hazardous materials, the cytotoxic nature of this compound makes it highly advisable to treat all liquid waste as hazardous.[4][8]
-
Storage: Store the liquid waste container in the SAA with appropriate secondary containment.
-
Disposal: Arrange for pickup through your institution's EHS department.
Sharps Waste
-
Collection: Any sharps, such as needles or razor blades, that are contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is clearly marked for cytotoxic waste.[2]
-
Labeling: The sharps container should be labeled with "Hazardous Waste," "Sharps," and "Cytotoxic."
-
Disposal: Once the container is three-quarters full, it should be sealed and a pickup should be scheduled with EHS.
Empty Containers
-
Rinsing: Empty containers that previously held this compound should be thoroughly rinsed. The initial rinseate must be collected and disposed of as hazardous liquid waste.[6] For substances that are known to be highly toxic, the first three rinses should be collected.[6]
-
Defacing: After rinsing, the original label on the container should be defaced or removed.[6]
-
Disposal: The rinsed and dried container can then be disposed of in accordance with your institution's guidelines for glass or plastic recycling or disposal.[6]
Quantitative Disposal Guidelines
The following table provides a summary of key quantitative parameters for hazardous waste disposal based on general laboratory safety protocols.
| Parameter | Guideline | Citation |
| Storage Time Limit | Hazardous waste may be stored in a Satellite Accumulation Area for a maximum of one year, as long as the container is not full. | [4] |
| Full Container Removal | Once a hazardous waste container is full, it must be removed from the SAA within three days. | [4] |
| Aqueous Waste pH Range | Dilute aqueous solutions that are not otherwise hazardous may be suitable for drain disposal if their pH is between 5.5 and 10.5. | [8] |
| Container Headspace | A minimum of one inch of headspace should be left in liquid waste containers to accommodate for expansion. | [4] |
| P-listed Waste Limit | The accumulation of acutely toxic (P-listed) chemical waste is limited to one quart of liquid or one kilogram of solid at any given time. | [5] |
Disposal Workflow Visualization
The diagram below illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistical Information for Handling AZ0108
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of AZ0108, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on best practices for handling potent research compounds and information on the safety profile of the PARP inhibitor class of molecules.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The required level of protection depends on the specific handling procedure and the physical form of the compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable lab coat with tight-fitting cuffs- Double nitrile gloves- Safety goggles |
| Solution Preparation and Handling | - Chemical fume hood- Standard lab coat- Safety glasses with side shields- Nitrile gloves |
| In-vivo Dosing and Animal Handling | - Lab coat or disposable gown- Nitrile gloves- Safety glasses |
Handling Procedures
2.1. Engineering Controls
-
Weighing and Aliquoting: All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Solution Preparation: Preparation of this compound solutions should also be performed in a chemical fume hood.
2.2. General Handling Practices
-
Avoid the creation of dust and aerosols.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
Thoroughly clean all equipment after use.
-
Wash hands thoroughly after handling, even if gloves were worn.
Spill and Exposure Procedures
3.1. Spill Response
-
Small Spills (Solid):
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the absorbent material with a suitable solvent (e.g., 70% ethanol) to wet the powder.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area until cleared by EHS.
-
3.2. Exposure Procedures
-
Skin Contact:
-
Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Collect in a clearly labeled, sealed container.- Dispose of through your institution's hazardous waste program. |
| Contaminated Labware (e.g., pipette tips, vials) | - Collect in a designated sharps or solid waste container.- Label as "Hazardous Waste" with the chemical name. |
| Contaminated PPE (e.g., gloves, lab coats) | - Place in a sealed bag labeled "Hazardous Waste." |
| Liquid Waste (Solutions containing this compound) | - Collect in a sealed, labeled, and compatible waste container.- Do not mix with other waste streams unless compatibility has been confirmed. |
Experimental Protocols and Visualizations
Signaling Pathway of PARP Inhibition
PARP inhibitors like this compound work by blocking the action of PARP enzymes, which are critical for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death (synthetic lethality).
Caption: Mechanism of action of this compound as a PARP inhibitor.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
Emergency Response Logical Relationship
This diagram illustrates the decision-making process in the event of an emergency involving this compound.
Caption: Decision tree for emergency response to an this compound incident.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
